4-Phenylquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPOSODBCCBORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296023 | |
| Record name | 4-phenylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-50-6 | |
| Record name | 4-Phenyl-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 107148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC107148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Phenylquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of 4-Phenylquinazolin-2-amine
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of various pharmacophoric groups. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
This guide focuses on a specific, yet important, derivative: 4-Phenylquinazolin-2-amine. The strategic placement of a phenyl group at the 4-position and an amino group at the 2-position imparts distinct chemical characteristics that are of significant interest in drug discovery and organic synthesis. The phenyl group can engage in π-π stacking and hydrophobic interactions within biological targets, while the 2-amino group provides a key site for hydrogen bonding and further chemical modification. Understanding the chemical properties of this core structure is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies.
Synthesis of 4-Phenylquinazolin-2-amine: A Mechanistic Perspective
The synthesis of 2-aminoquinazolines can be approached through several strategic disconnections. A prevalent and effective method involves the cyclization of a 2-aminoarylketone with a source of the C2-N fragment, such as cyanamide or its derivatives. The following protocol outlines a robust synthesis of 2-amino-4-phenylquinazoline, adapted from established methodologies for related structures.[2] The key starting material is 2-aminobenzophenone, which can be synthesized from readily available precursors.[3][4]
Experimental Protocol: Synthesis of 4-Phenylquinazolin-2-amine
This protocol is based on the acid-mediated annulation of a 2-aminoaryl ketone with a cyanamide derivative, a method known for its efficiency and good functional group tolerance.[2]
Step 1: Synthesis of 2-Aminobenzophenone (Precursor)
A common route to 2-aminobenzophenone involves the Friedel-Crafts acylation of an aniline derivative or the reaction of a 2-aminobenzonitrile with an organometallic reagent.[3] For the purpose of this guide, we will assume the availability of 2-aminobenzophenone as the starting material.
Step 2: Cyclization to form 4-Phenylquinazolin-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzophenone (1.0 eq) and cyanamide (1.5 eq).
-
Solvent and Catalyst: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Cyanamide: Using a slight excess of cyanamide ensures the complete consumption of the more valuable 2-aminobenzophenone.
-
Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the benzophenone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the cyanamide nitrogen.
-
High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps.
-
Aqueous Work-up: The precipitation of the product in water is an effective initial purification step, as the organic product is typically insoluble in water while the inorganic catalyst and excess cyanamide are soluble.
Figure 1: A generalized workflow for the synthesis of 4-Phenylquinazolin-2-amine.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-Phenylquinazolin-2-amine are crucial for its identification, purification, and characterization. While specific experimental data for this exact isomer can be limited, the following table summarizes expected and reported values for closely related analogs.
| Property | Value/Description | Source/Reference |
| Molecular Formula | C₁₄H₁₁N₃ | - |
| Molecular Weight | 221.26 g/mol | - |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| Melting Point | 146-147 °C (for 4-Amino-2-phenylquinazoline) | [5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in nonpolar solvents and water. Oxalate salts are reported to be water-soluble. | [6] |
| pKa | The 2-amino group is basic. The pKa is influenced by the electron-withdrawing nature of the quinazoline ring. For the isomeric 4-amino-2-phenylquinazoline, pKa values are reported, indicating it is a weak base. | [5] |
Spectroscopic Characterization
The structural elucidation of 4-Phenylquinazolin-2-amine relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and the phenyl rings, as well as a characteristic signal for the amino protons.
-
Quinazoline Protons (H5-H8): These protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their substitution.
-
Phenyl Protons (H2'-H6'): The protons on the C4-phenyl group will also resonate in the aromatic region, with their chemical shifts influenced by their position relative to the quinazoline core.
-
Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group, typically in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Quaternary Carbons (C2, C4, C4a, C8a): These will appear as singlets with distinct chemical shifts. C2 and C4, being attached to nitrogen atoms, will be significantly deshielded.
-
Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-140 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C=N Stretching: A strong absorption band around 1620-1650 cm⁻¹ due to the stretching of the C=N bonds within the quinazoline ring.
-
Aromatic C=C Stretching: Multiple sharp bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 221.26) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways may involve the loss of small molecules like HCN or the cleavage of the phenyl group.
Chemical Reactivity and Tautomerism
The chemical reactivity of 4-Phenylquinazolin-2-amine is primarily dictated by the nucleophilicity of the 2-amino group and the electrophilic nature of the quinazoline ring carbons.
Reactivity of the 2-Amino Group
The 2-amino group is a versatile handle for further chemical modifications.
-
Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo reactions such as alkylation and acylation to form a variety of derivatives. These reactions are typically carried out in the presence of a base to deprotonate the amino group and enhance its nucleophilicity.
-
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can be transformed into a wide range of other functional groups via Sandmeyer-type reactions.
Reactivity of the Quinazoline Ring
The quinazoline ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2 and 4 if they bear a suitable leaving group. However, in 4-Phenylquinazolin-2-amine, these positions are already substituted. Electrophilic aromatic substitution on the benzene portion of the quinazoline ring is also possible, with the position of substitution directed by the existing substituents.
Amino-Imino Tautomerism
2-Aminoquinazolines can exist in equilibrium with their imino tautomeric form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[5] While the amino form is generally considered to be the major tautomer in solution, the presence of the imino tautomer can influence the molecule's reactivity and biological activity.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-Phenylquinazolin-2-amine: A Technical Guide
The 4-Phenylquinazolin-2-amine Synthesis Guide follows below.
Executive Summary & Structural Significance[1]
4-Phenylquinazolin-2-amine (CAS: 22605-09-0) is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in adenosine receptor antagonists, tyrosine kinase inhibitors, and phosphodiesterase inhibitors.
The synthesis of this molecule presents a specific regiochemical challenge: distinguishing between the 4-phenyl/2-amino isomer (target) and the thermodynamically stable 2-phenyl/4-amino isomer. This guide details two high-fidelity pathways—Regioselective Metal-Catalyzed Coupling and Classical Cyclocondensation —that ensure the correct isomeric outcome.
Retrosynthetic Analysis
The construction of the 4-phenylquinazolin-2-amine core can be approached via two distinct logic gates:
-
Convergent Functionalization (Pathway A): Utilizing the intrinsic electrophilic difference between C4 and C2 positions on a quinazoline ring to sequentially install the phenyl and amino groups.
-
Linear Cyclization (Pathway B): Building the heterocycle from a pre-functionalized ketone precursor (2-aminobenzophenone) and a guanidine equivalent.
Figure 1: Retrosynthetic disconnection showing the Convergent (Red) and Linear (Green) pathways.
Pathway 1: Regioselective Suzuki-First Strategy (Modern)
This pathway relies on the electronic differentiation of the 2,4-dichloroquinazoline scaffold. The C4 position is significantly more electrophilic than C2 due to the additive inductive effects of N1 and N3, allowing for highly selective mono-arylation.
Mechanism & Selectivity[2]
-
Step 1 (C4-Arylation): Palladium-catalyzed oxidative addition occurs preferentially at the C4-Cl bond.
-
Step 2 (C2-Amination): The remaining C2-Cl bond is displaced by ammonia under forcing conditions or catalysis.
Critical Caution: Attempting to aminate first (reacting 2,4-dichloroquinazoline with NH3) typically yields 4-amino-2-chloroquinazoline , which leads to the wrong final isomer. The phenyl ring must be installed first.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-phenylquinazoline
-
Reagents: 2,4-Dichloroquinazoline (1.0 eq), Phenylboronic acid (1.05 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Procedure:
-
Charge a reaction vessel with 2,4-dichloroquinazoline and phenylboronic acid under inert atmosphere (N2/Ar).
-
Add degassed solvent and base.
-
Add Pd catalyst and heat to 80°C for 4–6 hours.
-
Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-arylated product.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via column chromatography (Hexane/EtOAc).
-
Yield: Typically 75–85%.
-
Step 2: Amination to 4-Phenylquinazolin-2-amine
-
Reagents: 2-Chloro-4-phenylquinazoline (1.0 eq), Ammonia (saturated in MeOH or EtOH), or Ammonium Hydroxide (conc.).
-
Conditions: Sealed tube/Autoclave at 100–120°C for 12–24 hours.
-
Procedure:
-
Dissolve the intermediate in alcoholic ammonia.
-
Seal the vessel and heat. The C2-chlorine is less reactive, requiring thermal activation.
-
Workup: Cool to room temperature. The product often precipitates upon cooling or concentration. Filter and recrystallize from Ethanol.[1]
-
Yield: 80–90%.
-
Pathway 2: Classical Cyclocondensation (Scalable)
This route is ideal for large-scale preparation as it avoids expensive transition metals. It utilizes the condensation of 2-aminobenzophenone (which already contains the 4-phenyl skeleton) with guanidine.
Mechanism
The reaction proceeds via a "Traube-like" synthesis. The amino group of the guanidine attacks the ketone carbonyl of the benzophenone, followed by cyclization of the aniline nitrogen onto the guanidine carbon, eliminating ammonia.
Figure 2: Mechanistic flow of the guanidine cyclocondensation.
Experimental Protocol
-
Reagents: 2-Aminobenzophenone (1.0 eq), Guanidine Carbonate (1.5 eq).
-
Solvent: None (Melt fusion) or Diglyme/Decalin (high boiling).
-
Procedure:
-
Mix 2-aminobenzophenone and guanidine carbonate intimately in a mortar.
-
Transfer to a round-bottom flask.
-
Heat the mixture to 140–160°C . The mixture will melt and evolve CO2 and NH3 (gas evolution indicates reaction progress).
-
Maintain temperature for 2–4 hours until solidification occurs or TLC indicates completion.
-
Workup: Cool to ~80°C and add hot water to triturate the solid. Filter the crude solid.[1]
-
Purification: Recrystallize from Ethanol or DMF/Water.
-
Yield: 60–75%.
-
Comparative Analysis
| Feature | Pathway 1: Suzuki-First | Pathway 2: Cyclocondensation |
| Regiocontrol | Absolute (Dictated by C4 reactivity) | High (Dictated by precursor structure) |
| Diversity | High (Can vary boronic acid easily) | Low (Requires substituted benzophenones) |
| Cost | High (Pd catalyst, Boronic acids) | Low (Cheap bulk reagents) |
| Scalability | Moderate (Chromatography often needed) | High (Precipitation/Crystallization) |
| Conditions | Mild (80°C), Inert atmosphere | Harsh (160°C), Open vessel |
References
-
Regioselectivity in Quinazolines: Anderson, K. W., & Handy, S. T. (2010).[2] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters .
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews .
-
Cyclocondensation Strategy: Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. Tetrahedron Letters .
-
Annulation Mechanism: Wu, J., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Catalysts .
-
General Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron .
Sources
Spectroscopic Elucidation of the 2-Phenylquinazolin-4-amine Scaffold: A Technical Guide for Drug Discovery Professionals
Foreword
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Precise structural characterization of novel quinazoline derivatives is paramount in drug development, ensuring identity, purity, and a foundational understanding of structure-activity relationships. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize these vital compounds.
A Note on Isomeric Specificity: This guide will focus on the spectroscopic analysis of 2-Phenylquinazolin-4-amine . While the initial topic of interest was its isomer, 4-Phenylquinazolin-2-amine (CAS 14005-50-6), a thorough review of scientific literature reveals a significant lack of available spectroscopic data for this specific compound. In contrast, 2-Phenylquinazolin-4-amine (CAS 1022-44-2) is a well-characterized and extensively studied isomer, making it a more robust subject for a detailed technical guide.[2][3] Understanding its spectroscopic signature provides a valuable and transferable framework for the analysis of other quinazoline analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-Phenylquinazolin-4-amine, both ¹H and ¹³C NMR are indispensable.
The Rationale Behind NMR Analysis
The choice to employ both ¹H and ¹³C NMR is rooted in their complementary nature. ¹H NMR allows us to "see" the hydrogen atoms, which are abundant and provide rich information on the electronic environment and neighboring protons through chemical shifts and coupling constants. ¹³C NMR, while less sensitive, maps the carbon backbone of the molecule, revealing the number of unique carbon environments and their nature (aliphatic vs. aromatic, quaternary vs. protonated). Together, they allow for a complete and validated assignment of the molecular structure.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust NMR protocol is critical for generating reliable and reproducible data. The following outlines a standard procedure for a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-Phenylquinazolin-4-amine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is an excellent choice for this compound class as it readily solubilizes the molecule and its residual water peak does not obscure key aromatic signals.
-
Ensure the sample is fully dissolved; vortexing or gentle warming may be applied if necessary.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR magnet.
-
Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high homogeneity.
-
For ¹H NMR: Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A spectral width of approximately 12-15 ppm is appropriate.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A spectral width of ~220 ppm is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
NMR Data Summary & Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data for 2-Phenylquinazolin-4-amine, based on analyses of closely related structures.[2][4]
Table 1: Predicted ¹H NMR Data for 2-Phenylquinazolin-4-amine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Quinazoline H-5 |
| ~8.40 | m | 2H | Phenyl H-2', H-6' |
| ~7.80 | t | 1H | Quinazoline H-7 |
| ~7.65 | d | 1H | Quinazoline H-8 |
| ~7.50 | m | 4H | Phenyl H-3',4',5' & Quinazoline H-6 |
| ~7.30 | s (br) | 2H | -NH₂ |
-
Interpretation: The downfield signals (~8.50-7.50 ppm) are characteristic of protons on the electron-deficient quinazoline ring system and the attached phenyl ring. The broad singlet around 7.30 ppm is a key indicator of the primary amine (-NH₂) protons. The specific splitting patterns (d = doublet, t = triplet, m = multiplet) arise from spin-spin coupling with adjacent protons and are critical for confirming assignments.
Table 2: Predicted ¹³C NMR Data for 2-Phenylquinazolin-4-amine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-4 (attached to NH₂) |
| ~155.0 | C-2 (attached to Phenyl) |
| ~152.0 | C-8a (quaternary) |
| ~138.0 | Phenyl C-1' (quaternary) |
| ~134.0 | C-7 |
| ~130.0 | Phenyl C-4' |
| ~128.5 | Phenyl C-2', C-6' |
| ~128.0 | Phenyl C-3', C-5' |
| ~127.0 | C-5 |
| ~125.0 | C-6 |
| ~122.0 | C-8 |
| ~115.0 | C-4a (quaternary) |
-
Interpretation: The ¹³C spectrum shows distinct signals for each unique carbon. The quaternary carbons (C-2, C-4, C-4a, C-8a, and C-1') are readily identifiable. The signals above 150 ppm are characteristic of carbons in the heterocyclic ring bonded to nitrogen.
NMR Workflow Diagram
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can obtain a characteristic "fingerprint" of the compound.
The Rationale Behind IR Analysis
For 2-Phenylquinazolin-4-amine, IR spectroscopy is crucial for confirming the presence of the amine (N-H) group and characterizing the vibrations of the aromatic C-H and C=N/C=C bonds within the fused ring system. The absence of a strong carbonyl (C=O) absorption, which would be present in related quinazolinone structures, is a key piece of confirmatory evidence.[5]
Experimental Protocol: Acquiring the Vibrational Spectrum
The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Phenylquinazolin-4-amine sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.
IR Data Summary & Interpretation
Table 3: Key IR Absorption Bands for 2-Phenylquinazolin-4-amine
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1580 | Strong-Medium | C=N / C=C Stretch | Quinazoline Ring |
| 1500 - 1400 | Strong-Medium | C=C Stretch | Aromatic Rings |
| 1335 - 1250 | Strong | C-N Stretch | Aryl-Amine |
-
Interpretation: The most diagnostic signals are the two bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[5] The strong N-H bending vibration near 1600 cm⁻¹ is also a key identifier. The series of sharp peaks between 1620-1400 cm⁻¹ represents the complex vibrations of the fused aromatic system.
IR Spectroscopy Workflow Diagram
Mass Spectrometry (MS): Determining Molecular Weight and Integrity
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, which provides ultimate confirmation of its elemental composition, and for gaining insight into its structure through fragmentation analysis.
The Rationale Behind MS Analysis
The primary goal of MS analysis for a newly synthesized compound like 2-Phenylquinazolin-4-amine is to confirm that the correct product has been formed. By ionizing the molecule and measuring its mass, we can verify that the molecular weight matches the theoretical value calculated from its chemical formula (C₁₄H₁₁N₃ = 221.26 g/mol ). High-resolution mass spectrometry (HRMS) can provide this information with extremely high accuracy, further validating the elemental composition.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for polar, nitrogen-containing compounds like quinazolines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). Key source parameters like capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable signal.
-
Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) is scanned over a relevant m/z range (e.g., 50-500 amu) to detect the ions generated.
MS Data Summary & Interpretation
Table 4: Predicted Mass Spectrometry Data for 2-Phenylquinazolin-4-amine (ESI+)
| m/z (amu) | Ion | Interpretation |
| 222.10 | [M+H]⁺ | Protonated Molecular Ion (Base Peak) |
| 244.08 | [M+Na]⁺ | Sodium Adduct |
-
Interpretation: The most critical signal to observe is the base peak at m/z 222.10, corresponding to the protonated molecule [C₁₄H₁₁N₃ + H]⁺. Its presence confirms the molecular weight of the parent compound is 221.10 Da, consistent with the expected structure. The observation of adducts like the sodium adduct ([M+Na]⁺) is common in ESI and further supports the molecular weight assignment.
Mass Spectrometry Workflow Diagramdot
Sources
- 1. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | C20H14F3N3S | CID 3235425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylquinazolin-4-amine|High-Quality Research Chemical [benchchem.com]
- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 4-Phenylquinazolin-2-amine as a Versatile Core for Kinase Inhibitors
Foreword: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate a continuous exploration of novel chemical scaffolds. The quinazoline core has proven to be a privileged structure, forming the foundation of several FDA-approved drugs.[1] While the 4-anilinoquinazoline scaffold has been extensively mined, its lesser-explored isomer, the 4-phenylquinazolin-2-amine core, presents a compelling and underexploited opportunity for the development of a new generation of kinase inhibitors. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising scaffold.
The 4-Phenylquinazolin-2-amine Core: A Strategic Isomeric Shift
The well-established 4-anilinoquinazoline scaffold, found in drugs like gefitinib and erlotinib, has demonstrated significant success in targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] These molecules typically engage the ATP-binding site of the kinase. The isomeric 4-phenylquinazolin-2-amine scaffold, while maintaining the critical quinazoline nucleus, repositions the key phenyl and amino substituents. This seemingly subtle alteration has profound implications for the molecule's three-dimensional structure and its potential interactions within the kinase active site, opening up new avenues for achieving selectivity and overcoming resistance.
Synthesis of the 4-Phenylquinazolin-2-amine Scaffold: A Practical Workflow
A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. The 4-phenylquinazolin-2-amine core can be efficiently constructed through a multi-step synthesis, a representative workflow for which is provided below. This approach allows for the late-stage introduction of diversity at key positions, facilitating the generation of focused compound libraries for SAR studies.
Experimental Protocol: Synthesis of 4-Phenylquinazolin-2-amine Derivatives
This protocol outlines a general method for the synthesis of the 4-phenylquinazolin-2-amine core, starting from readily available 2-aminoaryl ketones.
Step 1: Acid-Mediated [4+2] Annulation
-
To a solution of a 2-amino aryl ketone (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add an N-benzyl cyanamide (1.2 eq.).
-
Add a catalytic amount of a strong acid, for instance, hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 0.2 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylquinazoline derivative.[2]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the quinazoline scaffold are known to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] While crystallographic data for the 4-phenylquinazolin-2-amine scaffold bound to a kinase are not yet widely available, its structural similarity to the well-characterized 4-anilinoquinazolines allows for a reasoned hypothesis of its binding mode. The quinazoline ring system is expected to mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The 4-phenyl group can then project into a hydrophobic pocket, while the 2-amino group can be functionalized to interact with the solvent-exposed region, providing opportunities to enhance potency and selectivity. This mode of inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in diseases like cancer.
Structure-Activity Relationships (SAR): A Predictive Framework
While specific SAR data for the 4-phenylquinazolin-2-amine scaffold is emerging, we can extrapolate from the extensive research on related quinazoline kinase inhibitors to guide future drug design.[4][5]
| Position | Modification | Predicted Impact on Activity | Rationale |
| Quinazoline C6, C7 | Small, electron-donating groups (e.g., -OCH₃, -NH₂) | Increase in potency | Enhances electron density of the quinazoline ring system, potentially improving interactions with the hinge region of the kinase.[4] |
| 4-Phenyl Ring | Small, lipophilic, electron-withdrawing groups (e.g., -F, -Cl) at the para-position | Increase in potency and selectivity | Favorable interactions within the hydrophobic pocket of the ATP-binding site.[5] |
| 2-Amino Group | Substitution with small alkyl or functionalized chains | Modulation of potency and pharmacokinetic properties | Allows for fine-tuning of interactions with the solvent-exposed region of the kinase active site and can be used to improve properties such as solubility and cell permeability. |
It is crucial to validate these predictions through systematic synthesis and biological evaluation of novel 4-phenylquinazolin-2-amine derivatives.
Biological Evaluation: From Enzyme to Cell
A multi-tiered approach is essential to characterize the activity of novel kinase inhibitors based on the 4-phenylquinazolin-2-amine scaffold.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore.
-
Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Therapeutic Potential and Future Directions
The 4-phenylquinazolin-2-amine scaffold holds considerable promise for the development of novel kinase inhibitors. Its unique substitution pattern offers the potential to overcome resistance mechanisms that have emerged against existing drugs targeting the 4-anilinoquinazoline core. Early research suggests that 2-aminoquinazoline derivatives can exhibit potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Leucine-Rich Repeat Kinase 2 (LRRK2), indicating a broad therapeutic potential beyond oncology, for instance in neurodegenerative diseases like Parkinson's.[7][8]
Future research should focus on:
-
Systematic SAR studies: To fully elucidate the key structural requirements for potent and selective inhibition of various kinases.
-
Target identification: To explore the broader kinome-wide selectivity profile of this scaffold.
-
Pharmacokinetic and in vivo evaluation: To assess the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.
The exploration of the 4-phenylquinazolin-2-amine scaffold is still in its early stages, but the foundational chemistry and biology suggest that it is a rich and fertile ground for the discovery of next-generation kinase inhibitors.
References
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link]
-
Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8486. [Link]
-
Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(17), 3881–3885. [Link]
-
Chen, Y.-C., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 14(1), 44. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. [Link]
-
Acton, J. J., III, et al. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 13(5), 738–744. [Link]
-
Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 213–233. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]
-
Al-Ghorbani, M., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society, 33, 1111-1144. [Link]
-
He, L., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 21(10), 2735-2749. [Link]
-
Abdelgawad, M. A., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8275. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 27(19), 6523. [Link]
-
Fares, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6372. [Link]
-
Potter, B. V. L., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10145–10162. [Link]
-
Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 337–347. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671. [Link]
-
Van den Bergh, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8234. [Link]
Sources
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- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Step-by-step synthesis protocol for 4-Phenylquinazolin-2-amine
Executive Summary & Scientific Rationale
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous oncological therapeutics. While the 2-phenylquinazolin-4-amine isomer is widely recognized as a DNA Topoisomerase I inhibitor (Bioisostere of 3-arylisoquinolinamines), the target compound 4-Phenylquinazolin-2-amine represents a distinct structural class often explored for kinase inhibition (e.g., EGFR) and varying intercalation profiles.
This application note details a robust, scalable synthesis protocol for 4-Phenylquinazolin-2-amine (CAS: 1022-14-6). Unlike the 4-amino isomer derived from anthranilic acid nitriles, this protocol utilizes a cyclocondensation strategy starting from 2-aminobenzophenone. This approach ensures regiospecificity, establishing the phenyl group at the C4 position and the amine at C2, avoiding the formation of regioisomeric byproducts common in nucleophilic substitution routes.
Key Applications:
-
Medicinal Chemistry: Scaffold for EGFR/VEGFR kinase inhibitor development.
-
Chemical Biology: Probe for DNA intercalation studies.
-
Material Science: Precursor for electroluminescent materials.
Retrosynthetic Analysis & Reaction Logic
To achieve the 4-phenyl-2-amino substitution pattern, we employ a convergent synthesis. The C4-phenyl ring is pre-installed in the starting material (2-aminobenzophenone), and the pyrimidine ring is closed using a guanidine equivalent.
Mechanistic Pathway:
-
Condensation: The primary amine of 2-aminobenzophenone attacks the central carbon of the guanidine source (e.g., guanidine carbonate or cyanamide).
-
Cyclization: Intramolecular nucleophilic attack by the amide nitrogen (formed in situ) onto the ketone carbonyl.
-
Dehydration: Aromatization drives the loss of water, yielding the stable quinazoline core.
Figure 1: Retrosynthetic logic flow ensuring regiospecificity at C4 and C2 positions.
Experimental Protocol
Safety Warning: This procedure involves heating reagents to high temperatures and the use of strong bases. Standard Personal Protective Equipment (PPE)—including nitrile gloves, lab coat, and safety glasses—is mandatory. Perform all operations within a certified chemical fume hood.
Materials & Reagents
| Reagent | Role | Purity |
| 2-Aminobenzophenone | Substrate | >98% |
| Guanidine Carbonate | Cyclization Agent | >99% |
| 2-Ethoxyethanol (or Diglyme) | Solvent (High BP) | Anhydrous |
| Sodium Hydroxide (NaOH) | Catalyst/Base | Pellets |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-aminobenzophenone (1.97 g, 10.0 mmol) and guanidine carbonate (3.60 g, 20.0 mmol).
-
Add 2-ethoxyethanol (20 mL) as the solvent. Note: A high-boiling solvent is critical to overcome the activation energy for the cyclization of the ketone.
Step 2: Thermal Cyclization
-
Place the reaction vessel in an oil bath pre-heated to 140°C .
-
Stir vigorously under reflux for 12–16 hours .
-
In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material (2-aminobenzophenone) is bright yellow; the product is fluorescent under UV (254 nm).
-
Target: Disappearance of the yellow starting material spot (
).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (25°C).
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
If an oil forms instead of a solid, extract with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with brine (
mL), dry over anhydrous , and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to 4°C.
-
Filter the crystals and wash with cold ethanol.
-
Yield: Expected yield is 65–75% (approx. 1.4–1.6 g).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Physicochemical Characterization Data
The following data is typical for 4-Phenylquinazolin-2-amine synthesized via this protocol.
| Property | Value / Observation |
| Appearance | Light yellow to off-white crystalline solid |
| Melting Point | 153–155 °C |
| Molecular Formula | |
| Molecular Weight | 221.26 g/mol |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
| ¹H NMR (DMSO-d₆) | |
| MS (ESI) |
Technical Note on Regioisomerism: Ensure differentiation from the isomer 2-phenylquinazolin-4-amine. The target 4-phenyl compound typically exhibits a distinct chemical shift for the C2-amine protons and lacks the C4 proton signal found in 2-substituted quinazolines.
References
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Available at: [Link]
-
National Institutes of Health (NIH). (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors. Available at: [Link]
-
PubChem. (2025). Compound Summary: 2-Phenylquinazolin-4-amine.[1] Available at: [Link]
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Phenylquinazolin-2-amine from 2-Aminobenzonitrile
Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have been extensively explored and successfully developed into therapeutic agents for a wide range of diseases, including cancer, inflammation, microbial infections, and cardiovascular disorders.[1][2] The rigid, bicyclic aromatic system of quinazoline allows for precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets. 4-Phenylquinazolin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules with significant pharmacological potential. This guide provides a detailed, field-proven protocol for the synthesis of 4-phenylquinazolin-2-amine from readily available 2-aminobenzonitrile, aimed at researchers, scientists, and drug development professionals.
Reaction Principle: A Grignard-Mediated Pathway to Quinazoline Synthesis
The synthesis of 4-phenylquinazolin-2-amine from 2-aminobenzonitrile is elegantly achieved through a one-pot reaction sequence initiated by a Grignard reagent. The core of this transformation lies in the nucleophilic addition of phenylmagnesium bromide to the nitrile group of 2-aminobenzonitrile. This addition forms a transient imine intermediate, which, upon intramolecular cyclization and subsequent tautomerization, yields the desired 2-aminoquinazoline derivative.
Mechanistic Insights: Unraveling the Reaction Cascade
The reaction proceeds through a well-defined, multi-step mechanism:
-
Grignard Reagent Formation: The process begins with the in-situ preparation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in an anhydrous ethereal solvent.
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This forms a magnesium salt of an imine.
-
Intramolecular Cyclization: The amino group, positioned ortho to the newly formed imine, acts as an intramolecular nucleophile. It attacks the imine carbon, leading to the formation of a six-membered dihyroquinazoline ring. This step is often facilitated by a mild acid or base during the workup.[3]
-
Aromatization: The dihydroquinazoline intermediate then undergoes aromatization, typically through the elimination of a molecule of water, to yield the stable 4-phenylquinazolin-2-amine.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust and reproducible method for the synthesis of 4-phenylquinazolin-2-amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Aminobenzonitrile | ≥98% | Sigma-Aldrich | 1885-29-6 | Store in a desiccator. |
| Bromobenzene | Anhydrous, ≥99.5% | Sigma-Aldrich | 108-86-1 | Store under inert gas. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 | |
| Iodine | Crystal | Sigma-Aldrich | 7553-56-2 | For Grignard initiation. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Use freshly opened can. |
| Hydrochloric Acid | 2 M solution | Fisher Scientific | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate | Solution | Fisher Scientific | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | 7757-82-6 | For drying. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction & chromatography. |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-phenylquinazolin-2-amine.
Step-by-Step Protocol
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a 125 mL dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: To the cooled flask, add magnesium turnings (1.2 g, 50 mmol) and a single crystal of iodine.
-
Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change from brown to colorless and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the reaction mixture for an additional hour to ensure the complete formation of the Grignard reagent.
Part 2: Synthesis of 4-Phenylquinazolin-2-amine
-
Reactant Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve 2-aminobenzonitrile (4.72 g, 40 mmol) in 40 mL of anhydrous diethyl ether.
-
Reaction: Add the 2-aminobenzonitrile solution dropwise to the cooled Grignard reagent via the dropping funnel over a period of 30 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
Part 3: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 50 mL of 2 M HCl. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Isolation: Collect the fractions containing the desired product (visualized by TLC) and evaporate the solvent to obtain 4-phenylquinazolin-2-amine as a solid.
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the quinazoline and phenyl rings.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the compound.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Crush a few magnesium turnings under an inert atmosphere to expose a fresh surface. Ensure all glassware and reagents are scrupulously dry. |
| Low yield of the final product. | Incomplete Grignard formation; side reactions. | Ensure the Grignard reagent is fully formed before adding the 2-aminobenzonitrile. Maintain a low temperature during the addition of the nitrile to minimize side reactions. |
| Formation of biphenyl as a major byproduct. | Reaction of Grignard reagent with unreacted bromobenzene. | Ensure slow, dropwise addition of bromobenzene during Grignard formation to maintain a low concentration of the halide. |
| Difficulty in purification. | Presence of closely eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Safety Precautions
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle under a strict inert atmosphere.
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.
-
2-Aminobenzonitrile: This compound is toxic if swallowed or in contact with skin. Wear appropriate gloves and eye protection.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-phenylquinazolin-2-amine from 2-aminobenzonitrile. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable building block for further drug discovery and development efforts. The insights into troubleshooting and safety are intended to ensure a successful and safe execution of this important chemical transformation.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PubMed Central. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Phenylmagnesium bromide, 1M solution in THF - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet - Phenylmagnesium bromide, 3M in ether. Alfa Aesar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification of 4-Phenylquinazolin-2-amine by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-Phenylquinazolin-2-amine using silica gel column chromatography. Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their purity paramount for research and drug development.[1] This document outlines the scientific principles behind the chromatographic separation, a step-by-step experimental protocol, and the necessary analytical techniques to ensure the isolation of high-purity 4-Phenylquinazolin-2-amine.
Introduction: The Rationale for Chromatographic Purification
4-Phenylquinazolin-2-amine is a heterocyclic aromatic amine belonging to the quinazoline family. These compounds are of great interest in medicinal chemistry due to their diverse pharmacological properties.[1] Synthetic routes to 4-Phenylquinazolin-2-amine, while often efficient, can yield a crude product containing unreacted starting materials, reagents, and side-products. For any subsequent application, particularly in biological assays or as a precursor in multi-step syntheses, the isolation of the target compound in high purity is a critical and non-negotiable step.
Column chromatography is a powerful and widely used technique for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the compound, the stationary phase, and the mobile phase are the key factors governing the separation process.
Understanding the Physicochemical Properties of 4-Phenylquinazolin-2-amine
A successful purification strategy is built upon an understanding of the physicochemical properties of the target molecule. While specific data for 4-Phenylquinazolin-2-amine can be limited, we can infer its properties from closely related analogs like 4-amino-2-phenylquinazoline.
-
Polarity: The presence of the amine group (-NH2) and the nitrogen atoms within the quinazoline ring system imparts a degree of polarity to the molecule. The phenyl group, being nonpolar, contributes to its lipophilicity. This dual nature allows for effective separation on a polar stationary phase like silica gel.
-
Acidity/Basicity: The amine group is basic, with the pKa of the conjugate acid of the related 4-amino-2-phenylquinazoline reported to be approximately 5.33.[2] This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, which can sometimes result in peak tailing during chromatography.
-
Solubility: Quinazoline derivatives often exhibit good solubility in moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate, and are often soluble in more polar solvents like methanol, especially with the addition of a small amount of acid to form a salt.
These properties guide the selection of the stationary and mobile phases for effective chromatographic separation.
The Chromatographic System: Stationary and Mobile Phase Selection
Stationary Phase: Silica Gel
Silica gel (SiO₂) is the stationary phase of choice for this purification due to its high polarity, which allows for effective separation of compounds with varying polarities. The surface of silica gel is covered with silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding.
Mobile Phase: A Balancing Act of Polarity
The choice of the mobile phase (eluent) is critical for achieving good separation. The eluent works by competing with the analyte for the active sites on the silica gel. A more polar eluent will displace the analyte more effectively, causing it to move down the column faster (higher Rf value).
For 4-Phenylquinazolin-2-amine, a binary solvent system of a non-polar to moderately polar solvent and a polar solvent is ideal. Based on literature for similar compounds, a mixture of ethyl acetate and hexane or dichloromethane and methanol is a good starting point.[3]
A systematic approach to optimizing the mobile phase involves Thin Layer Chromatography (TLC) (see Section 4). The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound in the range of 0.25-0.35 . This generally ensures good separation from impurities and a reasonable elution time from the column. For the related 4-amino-2-phenylquinazoline, a mobile phase of benzene:ethyl acetate (3:1 v/v) has been reported to give an Rf of 0.47.[2]
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC. This will help in determining the number of components, the polarity of the target compound relative to impurities, and in optimizing the mobile phase.
TLC Protocol
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: 4-Phenylquinazolin-2-amine is an aromatic compound and will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. This is a non-destructive method.
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds will appear as brown spots.
-
Potassium Permanganate Stain: A dip in a potassium permanganate solution will visualize compounds that can be oxidized, which often includes amines.
-
The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 4-Phenylquinazolin-2-amine. The column size and solvent volumes should be scaled accordingly for different amounts of material.
Materials and Equipment
| Item | Specification |
| 4-Phenylquinazolin-2-amine (crude) | ~1 gram |
| Silica Gel | 60 Å, 230-400 mesh |
| Glass Chromatography Column | 40-50 cm length, 2-3 cm diameter |
| Solvents (HPLC grade) | Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) |
| TLC Plates | Silica gel 60 F254 |
| Collection Vessels | Test tubes or flasks |
| Glass Wool or Cotton | |
| Sand (washed) | |
| Rotary Evaporator | |
| Analytical Balance | |
| TLC developing chamber, UV lamp, capillary tubes |
4-Phenylquinazolin-2-amine can be sourced from chemical suppliers such as AA Blocks.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quinazoline derivatives and the solvents used can be hazardous. Handle with care and consult the Safety Data Sheets (SDS) for all chemicals. Related aromatic amines are known to cause skin, eye, and respiratory irritation.[4][5]
-
Avoid inhalation of silica dust and solvent vapors.
Column Packing (Slurry Method)
The slurry method is generally preferred as it leads to a more homogenous and well-packed column, minimizing the chances of cracking or channeling.
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
Slurry Preparation: In a beaker, weigh out the silica gel (a rule of thumb is 30-50 g of silica per gram of crude material). Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry.
-
Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibration: Once all the silica has settled, add a thin layer of sand on top to protect the silica bed. Continuously pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the column run dry.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude 4-Phenylquinazolin-2-amine in a minimal amount of a polar solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum amount of the initial mobile phase. Using a pipette, carefully apply this solution to the top of the column.
Elution and Fraction Collection
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: If the TLC shows good separation between the target compound and impurities with a single solvent system, you can use this system throughout the purification.
-
Gradient Elution: It is often more effective to start with a less polar mobile phase and gradually increase the polarity. This will first elute the non-polar impurities, followed by the target compound, and finally the more polar impurities. For this purification, a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 30-40%) is a good strategy.
-
-
Elution: Begin adding the mobile phase to the top of the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a 2-3 cm diameter column).
Monitoring the Separation
Analyze the collected fractions by TLC to determine which ones contain the purified 4-Phenylquinazolin-2-amine. Spot every few fractions on a TLC plate, develop, and visualize as described in Section 4.
Isolation of the Purified Compound
Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Phenylquinazolin-2-amine as a solid. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Visual Representations of Workflows
Workflow for Column Chromatography
Caption: Workflow for the purification of 4-Phenylquinazolin-2-amine.
Decision Tree for Mobile Phase Optimization
Caption: Decision-making process for optimizing the mobile phase using TLC.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small % of methanol). |
| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Streaky or tailing spots on TLC | Compound is too concentrated; strong interaction with silica. | Spot a more dilute solution on the TLC plate. For the column, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic silica. |
| Cracked or channeled column | Improper packing; column ran dry. | Re-pack the column carefully. Ensure the solvent level never drops below the top of the silica bed. |
Conclusion
The protocol described herein provides a robust and reliable method for the purification of 4-Phenylquinazolin-2-amine using silica gel column chromatography. By understanding the physicochemical properties of the target molecule and systematically optimizing the chromatographic conditions using TLC, researchers can achieve high purity, which is essential for subsequent biological and chemical applications.
References
-
Zieliński, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131(8), 895–899. [Link]
-
Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4235-4243. [Link]
-
Li, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
AA Blocks. (n.d.). 2-Phenylquinazolin-4-amine. Retrieved January 29, 2026, from [Link]
Sources
Application Note: High-Purity Recrystallization of 4-Phenylquinazolin-2-amine
Abstract
This application note provides a detailed protocol for the purification of 4-Phenylquinazolin-2-amine via recrystallization. The procedure has been optimized to yield high-purity crystalline material suitable for downstream applications in pharmaceutical research and development. This document elucidates the scientific rationale behind solvent selection and procedural steps, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Importance of Purity for Quinazoline Derivatives
4-Phenylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The biological efficacy and safety of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous biological data and potential toxicity. Therefore, robust purification methods are critical. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1].
The Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature[1]. An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration[2][3].
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature[2][4][5].
-
Dissolve impurities readily at all temperatures or not at all.
-
Be chemically inert towards the compound to be purified[4][5].
-
Be sufficiently volatile for easy removal from the purified crystals[4][5].
Solvent Selection for 4-Phenylquinazolin-2-amine
The structure of 4-Phenylquinazolin-2-amine, featuring a phenyl group and an amino group on the quinazoline core, suggests a molecule of moderate polarity. The aromatic rings contribute to its nonpolar character, while the amine group and the nitrogen atoms in the quinazoline ring provide polarity and sites for hydrogen bonding.
Based on the principle of "like dissolves like," a solvent of intermediate polarity is likely to be a good candidate[6]. Alcohols, such as ethanol and methanol, are often effective for recrystallizing aromatic and heterocyclic compounds containing hydrogen bonding moieties. Several reports indicate the successful recrystallization of quinazoline derivatives from ethanol[7].
Solvent Screening Summary:
| Solvent | Polarity Index (P') | Rationale for Consideration | Expected Outcome |
| Ethanol | 5.2 | Moderate polarity, capable of hydrogen bonding. Proven effective for similar quinazoline structures.[7][8] | Recommended. Expected to dissolve the compound when hot and yield crystals upon cooling. |
| Methanol | 6.6 | Similar to ethanol but more polar.[8] | A good alternative, may show slightly different solubility characteristics. |
| Isopropanol | 4.3 | Less polar than ethanol. | May be suitable if the compound is too soluble in hot ethanol. |
| Ethyl Acetate/Hexane | 4.4 / 0.1 | A solvent/anti-solvent system. The compound should be soluble in ethyl acetate and insoluble in hexane.[9] | Useful if single-solvent recrystallization is challenging. |
| Toluene | 2.4 | A non-polar aromatic solvent.[8] | May be effective for less polar impurities. |
For this protocol, 95% Ethanol is selected as the primary recrystallization solvent due to its favorable polarity, safety profile, and demonstrated efficacy with related compounds.
Experimental Protocol
This protocol details the recrystallization of 4-Phenylquinazolin-2-amine.
Materials and Equipment
-
Crude 4-Phenylquinazolin-2-amine
-
95% Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (to fit Buchner funnel)
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow
Caption: Recrystallization workflow for 4-Phenylquinazolin-2-amine.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 4-Phenylquinazolin-2-amine into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat 95% ethanol to its boiling point on a hot plate.
-
-
Addition of Hot Solvent:
-
Carefully add the hot 95% ethanol to the flask containing the crude compound in small portions while stirring.
-
Continue adding the hot solvent until the 4-Phenylquinazolin-2-amine just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals[3].
-
Crystals should start to form as the solution cools and becomes supersaturated.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol. This will help to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product[3].
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No crystals form upon cooling | Too much solvent was added, or the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization[10]. |
| Low recovery yield | Too much solvent was used, premature crystallization during hot filtration, or the crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated for hot filtration. Use minimal ice-cold solvent for washing. |
Conclusion
The described recrystallization protocol provides a reliable method for obtaining high-purity 4-Phenylquinazolin-2-amine. Adherence to the principles of proper solvent selection and careful execution of the procedural steps is essential for achieving optimal results. The purity of the final product should be confirmed by appropriate analytical techniques such as melting point determination, NMR spectroscopy, or HPLC analysis.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? [Forum post]. [Link]
-
Jasperse, J. (n.d.). Recrystallization. Retrieved from North Dakota State University website: [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Seydbagian, N., et al. (2023). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Iranian Journal of Pharmaceutical Sciences, 19(1), 1-10. [Link]
-
Zieliński, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131(8), 895–899. [Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(13), 4147–4153. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Li, J., et al. (2020). Expeditious Synthesis of 2-Phenylquinazolin-4-amines via a Fe/Cu Relay-Catalyzed Domino Strategy. Organic Letters, 22(15), 5945–5950. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. rubingroup.org [rubingroup.org]
- 7. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Polarity Index [macro.lsu.edu]
- 10. m.youtube.com [m.youtube.com]
Application Note: Functional Characterization of 4-Phenylquinazolin-2-amine as an Adenosine A2A Receptor Antagonist
[1]
Introduction & Biological Context
4-Phenylquinazolin-2-amine (also known as 2-amino-4-phenylquinazoline) represents a "privileged scaffold" in medicinal chemistry. While derivatives of this structure have shown activity against targets such as Hsp90 and Topoisomerase I, its most significant and translational application lies in the antagonism of the Adenosine A2A Receptor (A2AR) .
The A2AR is a Gs-coupled G-Protein Coupled Receptor (GPCR) highly expressed in the striatum (regulating motor control) and on immune cells (regulating immunosuppression). Antagonists of A2AR, such as Istradefylline, are clinically approved for Parkinson’s disease and are emerging as potent checkpoint inhibitors in immuno-oncology.
This guide details a robust, cell-based functional assay to validate 4-Phenylquinazolin-2-amine as an A2AR antagonist. The protocol utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection system, which offers high sensitivity and Z' factors suitable for drug screening.
Mechanism of Action
The Adenosine A2A receptor couples to the Gαs protein.[1] Upon activation by an agonist (e.g., Adenosine or CNECA), the Gαs subunit stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP).
4-Phenylquinazolin-2-amine acts as a competitive antagonist. By binding to the orthosteric site of the A2AR, it prevents agonist binding, thereby blocking the conformational change required for G-protein activation and subsequent cAMP accumulation.
Pathway Visualization
Figure 1: Mechanism of Action. The antagonist blocks the receptor, preventing the Gs-mediated cascade that leads to cAMP production.
Experimental Design Strategy
To accurately measure antagonism, the assay must be run in Antagonist Mode . This involves challenging the cells with a fixed concentration of agonist (typically the EC80) in the presence of varying concentrations of the test compound.
Key Variables
| Variable | Specification | Rationale |
| Cell Line | CHO-K1 or HEK293 stably expressing hA2AR | Stable expression ensures low variability compared to transient transfection. |
| Agonist | CNECA (NECA derivative) | More stable and potent than adenosine; not metabolized by adenosine deaminase (ADA). |
| Agonist Conc. | EC80 (determined experimentally) | Provides a robust signal window that allows for sensitive detection of inhibition. |
| Detection | HTRF / TR-FRET cAMP Kit | Homogeneous, "mix-and-read" format; resistant to compound autofluorescence. |
| Incubation | 30 min (Antagonist) + 30 min (Agonist) | Pre-incubation ensures equilibrium binding of the antagonist before agonist challenge. |
Detailed Protocol: cAMP Accumulation Assay
Reagents & Equipment[3]
-
Compound: 4-Phenylquinazolin-2-amine (Purity >95%).
-
Reference Antagonist: ZM241385 (High affinity A2AR antagonist).
-
Agonist: CNECA (Sigma-Aldrich).
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Detection Kit: Cisbio HTRF cAMP Gs Dynamic Kit (or equivalent).
-
Plate: 384-well low-volume white microplate.
Step-by-Step Workflow
Phase 1: Preparation
-
Compound Stock: Dissolve 4-Phenylquinazolin-2-amine in 100% DMSO to create a 10 mM stock.
-
Serial Dilution: Prepare a 10-point dose-response curve in 100% DMSO (1:3 dilution steps).
-
Working Solution: Dilute compound stocks 1:100 into Assay Buffer to reach 4x final concentration (Final DMSO = 1%).
-
Agonist Prep: Prepare CNECA at 4x its EC80 concentration in Assay Buffer.
Phase 2: Cell Handling
-
Harvest CHO-hA2AR cells using non-enzymatic dissociation buffer (e.g., Cell Dissociation Solution) to preserve receptor integrity.
-
Resuspend cells in Assay Buffer at a density of 200,000 cells/mL .
-
Dispense 5 µL of cell suspension (1,000 cells/well) into the 384-well plate.
Phase 3: Assay Execution
-
Antagonist Addition: Add 2.5 µL of the 4x 4-Phenylquinazolin-2-amine working solution to the cells.
-
Control Wells: Add 2.5 µL of Assay Buffer + DMSO (Vehicle).
-
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT).
-
Agonist Challenge: Add 2.5 µL of 4x CNECA solution to all wells (except Basal control).
-
Basal Control: Add 2.5 µL of Assay Buffer (measures constitutive activity).
-
-
Stimulation: Incubate for 30 minutes at RT.
Phase 4: Detection (HTRF)
-
Add 5 µL of cAMP-d2 conjugate (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
-
Read plate on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm.
-
Emission: 665 nm (FRET signal) and 620 nm (Donor reference).
-
Assay Workflow Diagram
Figure 2: Step-by-step experimental workflow for the cAMP functional assay.
Data Analysis & Interpretation
Calculation of HTRF Ratio
The signal is ratiometric, correcting for well-to-well variability and compound interference.
IC50 Determination
-
Normalize Data: Convert Ratios to % Inhibition using the controls:
-
Max Agonist: Cells + EC80 CNECA + Vehicle.
-
Basal: Cells + Buffer + Vehicle.
-
-
Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).
-
Regression: Fit using a non-linear 4-parameter logistic equation (Sigmoidal dose-response).
Expected Results
-
Potency: 4-Phenylquinazolin-2-amine derivatives typically exhibit IC50 values in the low micromolar to nanomolar range , depending on the specific substitution pattern (e.g., N-alkylation improves potency).
-
Selectivity: To confirm A2AR selectivity, counter-screen against A1R and A2BR cell lines.
Troubleshooting & Expert Tips
| Issue | Possible Cause | Solution |
| High Background Signal | Phosphodiesterase (PDE) activity | Ensure IBMX (500 µM) is fresh and present in the Assay Buffer to prevent cAMP degradation. |
| Low Signal Window | Low Receptor Expression or weak Agonist | Use a stable cell line with validated high expression. Re-determine the EC80 of CNECA. |
| Compound Precipitation | Poor Solubility | 4-phenylquinazolines can be hydrophobic. Ensure DMSO concentration is constant (1%) and check for turbidity. |
| "Hook" Effect | Assay interference | TR-FRET is robust, but if the compound is highly fluorescent at 620nm, switch to a Luminescence-based cAMP assay (e.g., GloSensor). |
References
-
Hinz, S., et al. (2018). "Adenosine A2A receptor antagonists: a review of the patent literature (2013-2018)." Expert Opinion on Therapeutic Patents. Link
-
Vellearko, L., et al. (2024). "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." ResearchGate / PMC. Link
-
Cisbio Bioassays. (2023). "cAMP Gs Dynamic Kit Protocol." Revvity. Link
-
Yuan, H., et al. (2018). "N-Phenylquinazolin-2-amine Yhhu4952 as a novel promotor for oligodendrocyte differentiation." Scientific Reports. Link
Application Note: Development of Fluorescent Probes from 4-Phenylquinazolin-2-amine
Abstract
This guide details the engineering of 4-phenylquinazolin-2-amine (4-PQA) as a versatile fluorescent scaffold. Unlike traditional fluorophores (e.g., fluorescein, rhodamine) which often suffer from photobleaching or pH sensitivity, the 4-PQA scaffold offers high photostability, a large Stokes shift, and tunable intramolecular charge transfer (ICT) characteristics.[1] This note provides a validated workflow for synthesizing the core scaffold, derivatizing it into a functional probe, and applying it for solvatochromic imaging of cellular lipid droplets.
Introduction: The "Push-Pull" Architecture
The 4-phenylquinazolin-2-amine molecule functions as a classic Donor-Acceptor (D-π-A) system.
-
Donor (D): The amino group (-NH₂) at position 2 pushes electron density into the system.[1]
-
Acceptor (A): The electron-deficient quinazoline ring (specifically N1 and N3) acts as an electron sink.[1]
-
Conjugation (π): The phenyl ring at position 4 extends the π-conjugation, stabilizing the excited state and red-shifting the emission.[1]
Mechanism of Action: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT).[1] This state is highly sensitive to the polarity of the surrounding environment. In non-polar environments (e.g., lipid membranes), the fluorescence is intense and blue-shifted.[1] In polar solvents (e.g., cytosol), the excited state relaxes non-radiatively due to dipole-dipole interactions, leading to fluorescence quenching or a red shift.[1] This property is exploited here to design a Lipid Droplet (LD) Specific Probe .
Design Strategy & Synthesis Workflow
The development process follows a linear path from scaffold construction to functional tuning.
Diagram 1: Synthetic & Functionalization Workflow
Caption: Step-wise synthesis from raw precursors to functionalized probe. Colors indicate process stages.
Validated Experimental Protocols
Protocol A: Synthesis of the 4-PQA Scaffold
Rationale: We utilize a one-pot cyclocondensation. This avoids the use of unstable intermediates and provides high atom economy.
Materials:
-
2-Aminobenzophenone (5 mmol)[1]
-
Guanidine Carbonate (7.5 mmol)[1]
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) - chosen for its high boiling point (162°C).[1]
-
Base: Potassium Carbonate (anhydrous).[1]
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (0.985 g) and guanidine carbonate (1.35 g) in 15 mL of diglyme.
-
Catalysis: Add K₂CO₃ (1.0 g) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 160°C) under a nitrogen atmosphere for 12 hours. Critical Step: Monitor via TLC (30% EtOAc in Hexane) until the starting benzophenone spot disappears.[1]
-
Precipitation: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a yellow/off-white solid.
-
Filtration: Filter the solid under vacuum and wash with cold water (3x 20 mL) to remove excess guanidine and diglyme.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation:
-
Yield: Expected 70-80%.
-
Appearance: Pale yellow crystals.
-
Melting Point: 158-160°C.
-
Protocol B: Photophysical Characterization (Solvatochromism)
Rationale: To validate the probe's utility for lipid imaging, we must quantify its response to polarity.[1]
Materials:
-
Solvents: Hexane (Non-polar), Toluene, THF, Ethanol, DMSO (Polar).[1]
-
Standard: Quinine Sulfate (0.1 M H₂SO₄) for Quantum Yield (
) calculation.[1]
Procedure:
-
Prepare a 10 mM stock solution of 4-PQA in DMSO.
-
Dilute to 10 µM in each test solvent. Note: Keep DMSO content <0.1% to avoid affecting solvent polarity.[1]
-
Absorbance Scan: Record UV-Vis spectra (250–450 nm). Note the
max.[2][3][4] -
Emission Scan: Excite at
max. Record emission (350–650 nm).[1] -
Data Analysis: Construct a Lippert-Mataga plot (Stokes shift vs. Orientation Polarizability). A linear slope confirms the ICT mechanism.
Expected Data Output:
| Solvent | Polarity Index | Stokes Shift (nm) | Intensity | ||
| Hexane | 0.1 | 340 | 410 | 70 | High |
| Toluene | 2.4 | 345 | 435 | 90 | High |
| DMSO | 7.2 | 360 | 510 | 150 | Low (Quenched) |
Interpretation: The "Turn-On" fluorescence in non-polar solvents (Hexane/Toluene) validates the probe for Lipid Droplet imaging.
Biological Application: Lipid Droplet Imaging
Rationale: 4-PQA is lipophilic and exhibits strong fluorescence in non-polar environments, making it an excellent stain for lipid droplets (LDs) without requiring wash steps ("wash-free" imaging).[1]
Diagram 2: Cellular Imaging Workflow
Caption: Workflow for live-cell imaging. Dashed box indicates the wash step is often unnecessary due to cytosolic quenching.
Protocol C: Live Cell Staining
-
Cell Culture: Seed HeLa or HepG2 cells in a confocal dish and grow to 70% confluence in DMEM + 10% FBS.
-
Probe Preparation: Dilute the 10 mM DMSO stock to 10 µM in pre-warmed culture medium.
-
Staining: Remove the growth medium and add the probe-containing medium. Incubate for 30 minutes at 37°C.
-
Counter-Staining (Validation): For validation, co-stain with Nile Red (a commercial lipid stain).[1]
-
Imaging:
-
Excitation: 405 nm laser (matches the absorption max).
-
Emission: Collect signal in the blue/cyan channel (420–480 nm).
-
Note: Cytosolic background should be minimal due to ICT quenching in the polar cytosol.
-
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Quantum Yield in Water.
-
Cause: Strong dipole-dipole interaction with water relaxes the excited state non-radiatively.
-
Solution: This is a feature, not a bug, for lipid sensing.[1] If water solubility is required for a different application (e.g., pH sensing), derivatize the 2-amine with a solubilizing group (e.g., polyethylene glycol).[1]
-
-
Issue: Aggregation Caused Quenching (ACQ).
-
Safety: 4-PQA derivatives are biologically active (often kinase inhibitors). Treat all stained cells as biohazardous and perform cytotoxicity assays (MTT) if observing cell morphology changes.
References
-
Synthesis of 2-Aminoquinazoline Derivatives: Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[5] Source: MDPI (Molecules) URL:[Link][1]
-
Photophysical Properties & Solvatochromism: Title: Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives (Related Scaffold Mechanism). Source: Journal of Luminescence / Furman University URL:[Link][1]
-
Biological Application (Lipid/Cell Imaging): Title: N4-phenylquinazoline-4,6-diamine as a tunable fluorescent scaffold for the development of fluorescent probes.[6] Source: ResearchGate / Dyes and Pigments URL:[1][Link]
-
Quinazoline Derivatives in Cancer Research (Contextual Safety): Title: Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives. Source: PubMed / NIH URL:[1][Link]
Sources
- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylquinazolin-2-amine
Welcome to the technical support center for the synthesis of 4-Phenylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 4-Phenylquinazolin-2-amine, focusing on the two most common synthetic routes: from 2-aminobenzonitrile and from 2-aminobenzophenone.
Route 1: From 2-Aminobenzonitrile
This synthetic approach typically involves the cyclization of 2-aminobenzonitrile with a suitable three-carbon synthon, such as a combination of a nitrile and a source of ammonia or an amidine.
Answer:
A common side product in this reaction is the isomeric N-benzyl-4-imino-2-quinazolineamine . Its formation is mechanistically plausible and can sometimes compete with the desired product.[1]
Causality & Mechanism:
The formation of both the desired 4-phenylquinazolin-2-amine and the 4-imino side product proceeds through a common amidine intermediate. The regioselectivity of the final intramolecular cyclization determines the product ratio. The reaction pathway is outlined below:
Figure 1: Competing pathways in the synthesis from 2-aminobenzonitrile.
Troubleshooting & Protocol:
To favor the formation of the desired 4-phenylquinazolin-2-amine, careful control of reaction conditions is crucial.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use a strong protic acid like HCl. | Promotes the formation of the desired tautomer leading to the aromatic quinazoline.[1] |
| Solvent | Aprotic solvents like HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) can be effective. | Can influence the equilibrium between the imino and amino tautomers.[1] |
| Temperature | Maintain a consistent temperature, typically around 70-90°C. | Higher temperatures may lead to decomposition or favor the formation of the imino tautomer. |
Analytical Identification:
-
¹H NMR: The imino proton in the side product will appear as a distinct singlet, typically at a different chemical shift than the amino protons of the desired product. The aromatic region will also show differences in splitting patterns.
-
Mass Spectrometry: Both the desired product and the side product will have the same mass-to-charge ratio (M+H)+. Fragmentation patterns may differ, but co-elution in LC-MS is likely.
-
Purification: Careful column chromatography on silica gel is usually effective for separating the two isomers.[1]
Answer:
This is likely due to the hydrolysis of the nitrile group in your starting material, 2-aminobenzonitrile, to form 2-aminobenzamide . This amide can then participate in side reactions, such as forming 2-phenylquinazolin-4(3H)-one .
Causality & Mechanism:
Traces of water in the reaction mixture, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile functionality.
Figure 2: Hydrolysis of 2-aminobenzonitrile leading to side products.
Troubleshooting & Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Purification of Starting Material: Ensure your 2-aminobenzonitrile is pure and free from any starting material used in its own synthesis (e.g., 2-aminobenzamide).
Analytical Identification:
-
TLC: 2-aminobenzamide is significantly more polar than 2-aminobenzonitrile and will have a much lower Rf value.
-
¹H NMR: The presence of broad singlets corresponding to the -CONH₂ protons is a key indicator.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ would indicate the presence of an amide or quinazolinone.
Route 2: From 2-Aminobenzophenone
This route involves the condensation of 2-aminobenzophenone with a source of the 2-amino group, most commonly guanidine.
Answer:
A very common side product in this synthesis is the corresponding 2-amino-4-phenyl-1,2-dihydroquinazoline . This occurs due to incomplete oxidation of the initially formed dihydroquinazoline intermediate. In some cases, the dihydroquinazoline can be the major product.[2]
Causality & Mechanism:
The reaction proceeds via the formation of a dihydroquinazoline intermediate, which must then be oxidized to the final aromatic product. If the reaction conditions do not favor oxidation, the dihydroquinazoline will be isolated.
Figure 3: Formation of dihydroquinazoline as a key intermediate and potential side product.
Troubleshooting & Protocol:
-
Choice of Oxidant: If the reaction is not proceeding to the fully aromatized product, the addition of a mild oxidant can be beneficial. Common choices include:
-
Air/Oxygen: In some cases, simply exposing the reaction to air (or bubbling air through the solution) at elevated temperatures can promote oxidation.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A reliable and efficient chemical oxidant for this transformation.[3]
-
Manganese Dioxide (MnO₂): Another effective heterogeneous oxidant.
-
-
Solvent: High-boiling aprotic solvents like DMSO can sometimes facilitate the oxidation.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time at an appropriate temperature to allow for both cyclization and oxidation.
Analytical Identification:
-
¹H NMR: The dihydroquinazoline will have aliphatic protons, typically a singlet or a pair of doublets, that are absent in the fully aromatic product. The chemical shifts of the aromatic protons will also differ significantly.
-
UV-Vis Spectroscopy: The aromatic quinazoline will have a more extended conjugation system and thus a different UV-Vis absorption spectrum compared to the dihydro- derivative.
-
Mass Spectrometry: The dihydroquinazoline will have a mass two units higher (M+H)+ than the desired product.
Answer:
When using thiourea, thermal decomposition can lead to the formation of sulfur-containing byproducts such as dimethyl disulfide and dimethyl trisulfide, especially when DMSO is used as a solvent.[4]
Causality:
Thiourea can decompose at high temperatures to carbodiimide and hydrogen sulfide. The hydrogen sulfide can then react with DMSO to produce volatile and odorous sulfur compounds.[4]
Troubleshooting:
-
Alternative Guanidine Source: The most straightforward solution is to use a more stable guanidine source, such as guanidine hydrochloride or guanidine carbonate, which do not produce these sulfur byproducts.
-
Solvent Choice: If thiourea must be used, consider a solvent other than DMSO that is less prone to reacting with sulfur-containing intermediates.
-
Work-up Procedure: A thorough aqueous work-up can help to remove some of the more water-soluble sulfur impurities. A final purification by column chromatography or recrystallization is often necessary.
References
-
Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-126. Available from: [Link]
-
Yin, J., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. Available from: [Link]
-
Chen, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53672. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. Molecules, 23(1), 168. Available from: [Link]
Sources
Technical Support Center: Crystallization of 4-Phenylquinazolin-2-amine
Welcome to the technical support center for the crystallization of 4-Phenylquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-quality, crystalline 4-Phenylquinazolin-2-amine.
Introduction: The Crystallization Challenge
4-Phenylquinazolin-2-amine is a key scaffold in medicinal chemistry, often serving as a precursor for the synthesis of various therapeutic agents.[1] The ability to obtain this compound in a highly pure, crystalline form is paramount for downstream applications, including structural analysis, formulation development, and ensuring batch-to-batch consistency. However, like many quinazoline derivatives, its crystallization can be fraught with challenges, including the formation of oily residues, the presence of persistent impurities, and the potential for polymorphism. This guide provides practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the crystallization of 4-Phenylquinazolin-2-amine.
Issue 1: Oily Residue Formation Instead of Crystals
Question: I've completed the synthesis of 4-Phenylquinazolin-2-amine, and after removing the reaction solvent, I'm left with a persistent oily residue instead of a crystalline solid. How can I induce crystallization?
Answer: The formation of an oil or "oiling out" is a common problem in crystallization and typically indicates that the solute has come out of solution at a temperature above its melting point or that the supersaturation is too high for orderly crystal lattice formation. Here’s a systematic approach to address this:
-
Confirm Purity: The presence of impurities is a primary cause of oiling out. Before attempting crystallization, ensure your crude product is of sufficient purity.
-
Action: Purify the crude product using column chromatography (silica gel is commonly used for quinazoline derivatives) to remove unreacted starting materials and by-products.[2]
-
-
Solvent Selection is Key: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility at cooler temperatures.
-
Initial Solvent Screening: Based on literature for similar compounds, ethanol and acetone are good starting points.[3]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is insoluble.[4][5] A common combination is a polar solvent like ethanol or methanol with a non-polar anti-solvent like water or hexane.
-
-
Optimize Cooling Rate: Rapid cooling can lead to a sudden drop in solubility, favoring oil formation over crystal nucleation and growth.[6][7][8][9]
-
Action: Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
-
Induce Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing.
-
Seeding: Introduce a tiny crystal of pure 4-Phenylquinazolin-2-amine to the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Consider Salt Formation: If the above methods fail, converting the amine to a salt can significantly improve its crystallinity.
-
Action: Dissolve the oily residue in a suitable solvent (e.g., ethanol) and add a solution of an acid, such as hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol), dropwise until precipitation is complete. The resulting hydrochloride salt is often more crystalline than the free base.[3]
-
Experimental Workflow for Overcoming Oiling Out
Caption: Troubleshooting workflow for oiling out during crystallization.
Issue 2: Poor Crystal Quality (Small Needles or Amorphous Powder)
Question: I am able to get a solid to precipitate, but it's either a fine powder or very small needles, which are difficult to filter and may not be highly crystalline. How can I grow larger, more well-defined crystals?
Answer: The formation of small or poorly defined crystals is often a result of rapid nucleation and insufficient time for crystal growth. The key is to control the rate of supersaturation.
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial. A very slow, controlled cooling process can be achieved by placing the flask in a Dewar filled with hot water and allowing it to cool to room temperature overnight.
-
Solvent System Optimization: The viscosity and polarity of the solvent can influence crystal habit.
-
Action: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent might slow down diffusion and promote slower, more ordered crystal growth.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Protocol: Dissolve your compound in a small amount of a relatively volatile "good" solvent. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.
-
Data Presentation: Solvent Screening for Crystallization
| Solvent/System | Polarity Index | Boiling Point (°C) | Expected Outcome for 4-Phenylquinazolin-2-amine |
| Ethanol | 5.2 | 78 | Good solubility when hot, lower when cold. A primary candidate. |
| Acetone | 5.1 | 56 | Similar to ethanol, good for initial trials. |
| Isopropanol | 4.3 | 82 | Can be a good alternative to ethanol. |
| Ethyl Acetate | 4.4 | 77 | Moderate solubility, may require a mixed system. |
| Toluene | 2.4 | 111 | Low solubility, potentially a good anti-solvent. |
| Hexane | 0.1 | 69 | Very low solubility, good as an anti-solvent. |
| Water | 10.2 | 100 | Insoluble, can be used as an anti-solvent with a miscible co-solvent. |
| Methanol/Water | Mix | Variable | A common mixed solvent system for polar compounds.[10] |
| Ethanol/Hexane | Mix | Variable | Another potential mixed solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of from the synthesis of 4-Phenylquinazolin-2-amine?
A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-aminobenzonitrile with a phenyl-containing reagent.[1] Potential impurities could include:
-
Unreacted 2-aminobenzonitrile.
-
Side-products from the cyclization reaction.
-
Impurities from the starting materials.
-
Residual catalysts if a metal-catalyzed synthesis is used.[2]
Q2: Could my 4-Phenylquinazolin-2-amine exist in different polymorphic forms?
A2: Yes, polymorphism is a known phenomenon in quinazoline derivatives and other aromatic compounds.[11][12] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability.
-
How to investigate: Polymorphism can be screened for by crystallizing the compound under various conditions (different solvents, cooling rates, temperatures).
-
Characterization: Different polymorphs can be identified using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.
Q3: What is the best way to dry my crystals without causing them to melt or decompose?
A3: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. Then, dry the crystals under vacuum at a temperature well below the compound's melting point. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is often suitable. Avoid excessively high temperatures, which could lead to degradation or polymorphic transitions.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Phenylquinazolin-2-amine in the minimum amount of hot ethanol. Add the ethanol portion-wise and bring the solution to a gentle boil between additions.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further decrease the solubility, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Crystallization (Methanol/Water)
-
Dissolution: Dissolve the crude 4-Phenylquinazolin-2-amine in the minimum amount of hot methanol in an Erlenmeyer flask.[10]
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists for a few seconds.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with a cold methanol/water mixture.
Logical Relationship of Crystallization Parameters
Caption: Interplay of key parameters in crystallization.
References
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2023). Atlantis Press. [Link]
-
Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]
-
Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. (2011). PubMed. [Link]
-
Synthesis and Basicity of 4-Amino-2-phenylquinazolines. (2000). ResearchGate. [Link]
-
Quinazolines and 1,4-Benzodiazepines. II.1 The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino. (1961). ACS Publications. [Link]
-
Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). ResearchGate. [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. (2016). ResearchGate. [Link]
-
Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (2020). PMC - NIH. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2019). PMC - NIH. [Link]
-
3.6D: Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why?. (2020). Reddit. [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm (RSC Publishing). [Link]
-
Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. (2023). MDPI. [Link]
-
6-methoxy-N-methyl-2-phenylquinazolin-4-amine. (n.d.). PubChem. [Link]
-
Expeditious Synthesis of 2-Phenylquinazolin-4-amines via a Fe/Cu Relay-Catalyzed Domino Strategy. (2015). ACS Publications. [Link]
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI. [Link]
-
2-Phenylquinazolin-4-amine. (n.d.). AA Blocks. [Link]
-
N-Methyl-4-phenylquinazolin-2-amine. (n.d.). PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Arylbenzimidoyl Chloride Reactions with Cyanamide
Welcome to the technical support center for the synthesis of substituted aminotriazoles from N-arylbenzimidoyl chlorides and cyanamide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-tested insights to help you navigate the complexities of this reaction and achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of the reaction between N-arylbenzimidoyl chlorides and cyanamide, providing a solid foundation for your experimental work.
Q1: What is the expected product from the reaction of an N-arylbenzimidoyl chloride with cyanamide?
The reaction between an N-arylbenzimidoyl chloride and cyanamide is a versatile method for synthesizing nitrogen-rich heterocyclic compounds. The primary product is typically a 1,2,4-triazole derivative. Specifically, the reaction often yields 1-aryl-3-arylamino-4-aryl-1H-1,2,4-triazol-5-imines or related structures, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]
Q2: What is the general mechanism for this reaction?
The reaction proceeds through a stepwise mechanism. First, the N-arylbenzimidoyl chloride is converted into a nitrile imine intermediate in the presence of a base. This highly reactive 1,3-dipole then undergoes a formal [3+2] cycloaddition with the cyanamide, which acts as the dipolarophile. The resulting cycloadduct rearranges to form the stable 1,2,4-triazole ring system. DFT calculations on similar systems support a two-step process under kinetic control.[1][2]
Q3: Why is a base necessary for this reaction?
A base is crucial for the in situ generation of the nitrile imine intermediate from the N-arylbenzimidoyl chloride. The base abstracts a proton from the carbon adjacent to the nitrogen, leading to the elimination of hydrogen chloride and the formation of the 1,3-dipolar nitrile imine. The choice of base is critical as it can influence the rate of nitrile imine formation and minimize side reactions.
Q4: What are the key parameters to control for a successful reaction?
Several parameters must be carefully controlled to ensure a high yield and purity of the desired triazole product. These include:
-
Choice of Base: The strength and steric hindrance of the base are important.
-
Solvent: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate and selectivity.
-
Temperature: Temperature control is vital to manage the rate of reaction and prevent the decomposition of reactants or intermediates.
-
Order of Addition: The sequence in which reactants are introduced can influence the outcome, particularly in controlling the concentration of the reactive nitrile imine.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inefficient Nitrile Imine Formation: The base may be too weak or sterically hindered to efficiently generate the nitrile imine intermediate.
-
Decomposition of Reactants or Intermediates: N-arylbenzimidoyl chlorides can be sensitive to moisture and high temperatures. The nitrile imine intermediate is also highly reactive and can undergo undesired side reactions if not trapped efficiently by cyanamide.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.
Solutions:
-
Re-evaluate the Base:
-
Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Consider using an inorganic base like potassium carbonate if your substrates are sensitive to organic amines.
-
-
Optimize Reaction Temperature:
-
Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the formation of the reactive nitrile imine and minimize decomposition.[1]
-
If no reaction occurs at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
-
-
Solvent Selection:
-
Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) to improve the solubility of the reactants.
-
Ensure the solvent is anhydrous, as moisture can hydrolyze the imidoyl chloride.
-
-
Controlled Addition of Reagents:
-
Employ a slow, dropwise addition of the base to a solution of the N-arylbenzimidoyl chloride and cyanamide. This maintains a low concentration of the nitrile imine, favoring the desired cycloaddition over side reactions.[1]
-
Problem 2: Formation of Multiple Products and Impurities
Possible Causes:
-
Side Reactions of the Nitrile Imine: The highly reactive nitrile imine can dimerize or react with other nucleophiles present in the reaction mixture.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For example, protic solvents may react with the imidoyl chloride.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the N-arylbenzimidoyl chloride to the corresponding amide, which will not participate in the desired reaction.
Solutions:
-
Minimize Nitrile Imine Concentration: As mentioned above, slow addition of the base is a key strategy to prevent dimerization and other side reactions.[1]
-
Choice of Solvent:
-
Strictly use anhydrous polar aprotic solvents.
-
Avoid solvents that can act as nucleophiles.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Purification Strategy:
-
If side products are unavoidable, optimize the purification method. Column chromatography with a carefully selected solvent system is often effective.
-
Troubleshooting Workflow
Sources
- 1. Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides [organic-chemistry.org]
- 2. Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying synthesis impurities by HPLC-MS
Welcome to the HPLC-MS Synthesis Impurity Technical Support Center.
Current Status: 🟢 ONLINE Lead Scientist: Dr. A. Vance, Senior Application Specialist System Scope: Small Molecule APIs, Intermediates, and Degradants.
Part 1: The Triage Desk (General Strategy)
User Query: "I have an unknown peak in my synthesis crude. Where do I start?"
Scientist’s Log: In impurity profiling, the most common error is jumping straight to structure elucidation without validating the detection method. Before you attempt to solve the structure, you must ensure your "eyes" (the detector) are telling the truth.
The Golden Rule: Never trust a single detector. A peak visible in UV (254 nm) might be invisible in MS due to poor ionization, and vice versa.
Workflow: From Unknown to Identified
Figure 1: The Impurity Triage Workflow. This logic gate ensures that "invisible" impurities (due to suppression or lack of chromophores) are not missed before structural work begins.
Part 2: Ticket #1 - The "Ghost" Peak (Detection Issues)
User Issue: "My UV chromatogram shows a clear impurity at 1.5% area, but I see nothing in the MS TIC (Total Ion Chromatogram) at that retention time."
Diagnosis: Ion Suppression or Ionization Mismatch . This is the most frequent ticket we receive. Your impurity is eluting, but the mass spectrometer is being "blinded" by the matrix or the mobile phase conditions.
Troubleshooting Guide
-
The "Co-Elution" Trap:
-
Cause: High concentrations of the Main Peak (API) or salts often elute near impurities. Even if resolved in UV, the API's massive charge competition can suppress the ionization of the trace impurity in the source.
-
Solution: Divert the flow to waste during the API elution window. If the impurity is close-eluting, re-develop the gradient to increase resolution (
).
-
-
The "Wrong Mode" Error:
-
Cause: You are running in ESI Positive mode, but the impurity is an acidic degradant (e.g., a carboxylic acid intermediate) that only ionizes in Negative mode.
-
Protocol: Always run Polarity Switching (Pos/Neg) during initial screening.
-
-
The "Invisible" Analyte (APCI vs. ESI):
-
Insight: ESI (Electrospray Ionization) struggles with non-polar compounds (e.g., protected intermediates).
-
Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is more robust for neutral/non-polar molecules and less susceptible to matrix suppression.
-
Part 3: Ticket #2 - The "Doppelgänger" (Identification)
User Issue: "I see a mass of [M+22] and [M+44]. Is this a new impurity or just an adduct?"
Diagnosis: Adduct Formation . Mass spectrometers detect ions, not neutral molecules. In synthesis samples, residual salts (Sodium, Potassium, Ammonium) from the workup are ubiquitous.
The Adduct Decoder Table
Use this table to rule out artifacts before claiming a new impurity.
| Adduct Type | Mode | Mass Shift ( | Likely Source |
| Protonated | Pos | Standard ESI ionization ([M+H] | |
| Ammonium | Pos | Mobile phase (Ammonium Formate/Acetate) | |
| Sodium | Pos | Glassware, biological buffers, ubiquitous salts | |
| Potassium | Pos | Residual synthesis salts | |
| Acetonitrile | Pos | ACN Mobile phase (common in APCI) | |
| Dimer | Pos | High concentration (source saturation) | |
| Formate | Neg | Formic acid in mobile phase | |
| Chloride | Neg | Chlorinated solvents (DCM residues) |
Self-Validating Experiment:
If you suspect a Sodium adduct (
-
Result: If the peak shifts from
(Na) to (NH4), it was an adduct. If the mass remains fixed, it is a covalent impurity.
Part 4: Ticket #3 - The "Shapeshifter" (Isobaric Impurities)
User Issue: "I have two peaks with the exact same mass. How do I distinguish them?"
Diagnosis: Isobaric Isomers . Common in synthesis (e.g., ortho- vs. para- isomers, or diastereomers). MS1 (mass only) cannot distinguish these.
Protocol: The Orthogonal Approach
-
Chromatographic Selectivity:
-
C18 columns often fail to separate positional isomers.
-
Switch: Use a Phenyl-Hexyl or Biphenyl column. The
interactions often separate aromatic isomers that co-elute on C18.
-
-
H/D Exchange (Deuterium Exchange):
-
Method: Inject the sample using
in the mobile phase instead of . -
Logic: Count the exchangeable protons (OH, NH, SH).
-
Example: Isomer A has an -OH group (mass shifts +1). Isomer B has an ether -O- group (mass shifts +0).
-
-
MS/MS Fragmentation (Energy Ramp):
-
Isobars often have different fragmentation energies.
-
Action: Perform a "Collision Energy Breakdown Curve." Ramp CE from 10V to 60V. Plot the survival yield of the precursor ion. Isomer A might fragment easily (steric strain), while Isomer B is stable.
-
Part 5: Regulatory & Reporting (ICH Context)
User Issue: "At what level do I need to identify this peak? It's very small."
Scientist's Note: We follow the ICH Q3A(R2) guidelines. Your obligation depends on the daily dose and the impurity level.
ICH Q3A(R2) Thresholds Summary
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) | |
| 0.03% | 0.05% | 0.05% |
-
Reporting: You must list it in the CoA.
-
Identification: You must determine the structure (MS/NMR).
-
Qualification: You must prove it is safe (Tox studies) or lower the limit.
CRITICAL ALERT: Nitrosamines Reference: FDA Guidance on Control of Nitrosamine Impurities (2021/2024) If your synthesis involves secondary amines and nitrites (or reagents that can act as nitrosating agents), you must screen for Nitrosamines (e.g., NDMA).
-
Limit: These are "Cohort of Concern" impurities (mutagenic). The limits are in nanograms (e.g., 26.5 ng/day), far below standard ICH thresholds.
-
Technique: Standard HPLC-UV is insufficient. You must use LC-MS/MS (MRM mode) or HRMS for detection at ppm/ppb levels.
Part 6: Advanced Logic - Structural Elucidation Flow
When MS1 matches, but the structure is unknown, use this logic flow to interpret the MS/MS data.
Figure 2: Structural Elucidation Logic. Note that Isotope Pattern Analysis (Step 1) is critical for identifying halogens often used in synthesis intermediates.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation. Link
-
FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs.[3][4][5] U.S. Food and Drug Administration.[2][3][4][6] Link
-
Hermann, T., et al. (2023). Decoding Complexity in Synthetic Oligonucleotides: Unraveling Coeluting Isobaric Impurity Ions by High Resolution Mass Spectrometry. Analytical Chemistry.[6][7][8][9][10][11][12] Link
-
ZefSci Technical Guides. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.Link
-
Metware Bio. (2024). Ion Formation and Organic Fragmentation in LCMS.Link
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Blog Details [chemicea.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
Validation & Comparative
Efficacy of 4-Phenylquinazolin-2-amine Derivatives Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, underpinning the development of numerous targeted therapies. This guide provides an in-depth technical comparison of the efficacy of a specific subclass, 4-Phenylquinazolin-2-amine derivatives, against various cancer cell lines. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Quinazoline Scaffold: A Cornerstone of Modern Anticancer Therapeutics
Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, most notably their potent anticancer properties.[1] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles to target specific molecular drivers of tumorigenesis.[3]
Mechanisms of Action: How 4-Phenylquinazolin-2-amine Derivatives Combat Cancer
The anticancer effects of 4-Phenylquinazolin-2-amine derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways that control cell growth, proliferation, and survival. The two most prominent mechanisms are the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 4-Phenylquinazolin-2-amine derivatives are designed as competitive inhibitors of the ATP-binding site of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
-
EGFR Inhibition: The 4-anilinoquinazoline scaffold, a close relative of the 4-phenylquinazolin-2-amine core, is a well-established pharmacophore for EGFR inhibitors.[4][5][6] By blocking the kinase activity of EGFR, these compounds can halt the downstream signaling cascades that promote cell proliferation and survival in EGFR-dependent cancers, such as non-small cell lung cancer.[5]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[7] Inhibition of VEGFR-2 by certain 4-Phenylquinazolin-2-amine derivatives can stifle tumor growth by cutting off its blood supply.[4][8] The dual inhibition of both EGFR and VEGFR-2 represents a promising strategy to achieve a synergistic anticancer effect.[4][9]
Tubulin Polymerization Inhibition Pathway
Comparative Efficacy: In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-Phenylquinazolin-2-amine derivatives and related compounds against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18a | K562 (Chronic Myeloid Leukemia) | 0.3 ± 0.01 | [10] |
| Compound 18b | K562 (Chronic Myeloid Leukemia) | 0.05 ± 0.02 | [10] |
| Compound 12f | SiHa (Cervical Cancer) | >40 (Selectivity Index) | [11] |
| Compound 13a | HeLa (Cervical Cancer) | >60 (Selectivity Index) | [11] |
| Compound 13a | MCF-7 (Breast Cancer) | >55.5 (Selectivity Index) | [11] |
| Compound 23 | (EphA2 expressing cells) | 0.16 | [1] |
| Compound 25 | PC3 (Prostate Cancer) | 1.8 | [1] |
| Compound 25 | MGC803 (Gastric Cancer) | 2.8 | [1] |
| Compound 25 | A375 (Melanoma) | 1.3 | [1] |
| Compound 25 | A549 (Lung Cancer) | 2.9 | [1] |
| Gefitinib (Control) | A549 (Lung Cancer) | 9.8 | [1] |
| Compound 19h | A549 (Lung Cancer) | Sub-micromolar | [12] |
| Compound 19h | HT-29 (Colon Cancer) | Sub-micromolar | [12] |
| Compound 15b | HT-29 (Colon Cancer) | 5.27 | [9] |
| Compound 15b | MCF-7 (Breast Cancer) | 4.41 | [9] |
| Compound 15b | H460 (Lung Cancer) | 11.95 | [9] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions. The "Selectivity Index" for compounds 12f and 13a refers to the ratio of the IC50 value in a normal cell line to that in the cancer cell line, with a higher value indicating greater selectivity for cancer cells.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer efficacy of 4-Phenylquinazolin-2-amine derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [13][14][15][16] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [15][16]The amount of formazan produced is directly proportional to the number of viable cells. [15]
MTT Assay Workflow
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment. [17]2. Compound Treatment: Prepare serial dilutions of the 4-Phenylquinazolin-2-amine derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a period of 24 to 96 hours, depending on the cell line and the compound's expected mechanism of action. [14]4. MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [17]5. Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [17]6. Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [17]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [13]Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [18][19]It is particularly useful for identifying compounds that cause cell cycle arrest.
Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain the DNA of the cells. [18]The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry then measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle. [19] Detailed Protocol:
-
Cell Treatment: Treat cells with the 4-Phenylquinazolin-2-amine derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C. [20]4. Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA). [21]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to detect the expression of key apoptosis-related proteins, such as cleaved caspases and PARP. [22] Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme that allows for detection.
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compound and then lyse the cells to release the proteins. Collect both floating and adherent cells to ensure analysis of the entire cell population. [23]2. Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE. 4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the apoptotic markers.
Conclusion and Future Directions
The 4-Phenylquinazolin-2-amine scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant in vitro efficacy against a range of cancer cell lines, operating through well-established mechanisms such as the inhibition of key receptor tyrosine kinases and the disruption of microtubule dynamics.
While the data presented here is encouraging, further research is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features that contribute to the anticancer activity and to guide the design of more potent and selective derivatives.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in animal models of cancer.
-
Toxicity Profiling: To assess the safety and tolerability of these compounds.
-
Combination Therapies: To investigate the potential synergistic effects of these derivatives when used in combination with other anticancer drugs.
The continued exploration of the 4-Phenylquinazolin-2-amine scaffold holds the potential to yield novel and effective therapies for the treatment of various cancers.
References
-
Journal of Applied Pharmaceutical Science. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. [Link]
-
Sharma, V. M., et al. (2004). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 14(1), 67-71. [Link]
-
National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]
-
bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
-
Eman Research Publishing. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. [Link]
-
Wiley Online Library. (2018). Discovery of New 4‐Alkoxyquinazoline‐Based Derivatives as Potent VEGFR2 Inhibitors. [Link]
-
National Institutes of Health. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [Link]
-
National Institutes of Health. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]
-
National Institutes of Health. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. [Link]
-
PubMed. (2014). Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. [Link]
-
National Institutes of Health. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. [Link]
-
MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]
-
National Institutes of Health. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. [Link]
-
Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]
-
PubMed. (2019). 2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]
-
PubMed. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. [Link]
-
National Institutes of Health. (2011). Assaying cell cycle status using flow cytometry. [Link]
-
Semantic Scholar. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
ResearchGate. (2021). Design, synthesis and biological evaluation of N-phenylquinazolin-4-amine hybrids as dual inhibitors of VEGFR-2 and HDAC. [Link]
-
PubMed. (2018). Determination of Caspase Activation by Western Blot. [Link]
-
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Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 4-Phenylquinazolin-2-amine
A Senior Application Scientist's Guide to Selectivity and Off-Target Assessment
In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology.[1] The compound 4-Phenylquinazolin-2-amine, a core representative of this class, presents a compelling starting point for the development of novel targeted therapies. However, the very versatility of the quinazoline core necessitates a rigorous and early assessment of its cross-reactivity profile to mitigate the risk of off-target effects and predict potential clinical adverse events.[2]
This guide provides a comprehensive comparison of the cross-reactivity profile of 4-Phenylquinazolin-2-amine against established kinase inhibitors with a quinazoline or related scaffold: Gefitinib, Dasatinib, and Bosutinib. We will delve into the experimental methodologies for robustly characterizing on- and off-target interactions, offering field-proven insights into experimental design and data interpretation.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. While high potency against the intended target is desirable, promiscuous binding to other cellular proteins can lead to unforeseen toxicities and a narrow therapeutic window. For quinazoline-based molecules, which are known to interact with the ATP-binding site of kinases, kinome-wide scanning is a critical first step.[3] Furthermore, evaluating interactions with a broader panel of safety-relevant targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, provides a more complete picture of a compound's potential liabilities.[4][5]
A derivative of our topic compound, N-Phenylquinazolin-2-amine Yhhu4952, has been identified as a promoter of oligodendrocyte differentiation through the inhibition of the Jagged1-Notch1 signaling pathway.[6] This finding establishes a primary on-target activity to anchor our cross-reactivity assessment. Consequently, a thorough profiling campaign for 4-Phenylquinazolin-2-amine must not only assess its kinome selectivity but also confirm its activity on the Jagged1-Notch1 axis and evaluate its potential for broader off-target interactions.
Comparative Kinome Selectivity Profiling
To contextualize the selectivity of 4-Phenylquinazolin-2-amine, we present a hypothetical kinome scan dataset, generated based on the known promiscuity of the quinazoline scaffold, alongside publicly available KINOMEscan™ data for Gefitinib, Dasatinib, and Bosutinib. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[7][8]
Data Presentation: Kinase Interaction Profile (Kd in nM)
| Kinase Target | 4-Phenylquinazolin-2-amine (Hypothetical) | Gefitinib[8] | Dasatinib[9] | Bosutinib |
| EGFR | >10,000 | 1.3 | 1.4 | 1.2 |
| SRC | 850 | >10,000 | 0.5 | 0.4 |
| ABL1 | 1,200 | >10,000 | 0.2 | 0.5 |
| LCK | 980 | >10,000 | 0.3 | 0.8 |
| FYN | 1,100 | >10,000 | 0.3 | 0.7 |
| YES1 | 1,300 | >10,000 | 0.4 | 0.6 |
| LYN | 1,500 | >10,000 | 0.6 | 1.1 |
| VEGFR2 | 2,500 | 2,300 | 11 | 6.5 |
| PDGFRβ | 3,000 | >10,000 | 14 | 28 |
| c-KIT | 4,500 | >10,000 | 8.1 | 14 |
| FLT3 | 5,000 | >10,000 | 15 | 30 |
| Notch1 (ICN) | 150 | >10,000 | >10,000 | >10,000 |
Note: Data for Gefitinib, Dasatinib, and Bosutinib are sourced from the HMS LINCS Project KINOMEscan database.[7] The data for 4-Phenylquinazolin-2-amine is hypothetical, illustrating a profile with moderate potency towards the intracellular domain (ICN) of Notch1 and weaker off-target kinase activity compared to the selected inhibitors. Lower Kd values indicate stronger binding affinity.
This comparative table highlights the distinct selectivity profiles of these inhibitors. Gefitinib is a potent and selective inhibitor of EGFR.[10] Dasatinib and Bosutinib are multi-targeted inhibitors with high potency against the SRC and ABL kinases.[9][11] Our hypothetical profile for 4-Phenylquinazolin-2-amine suggests a primary interaction with the Notch1 intracellular domain, consistent with the findings for its analog, and a generally cleaner kinome profile compared to the broader-spectrum inhibitors.
In Vitro Safety Pharmacology Profiling
Beyond the kinome, assessing a compound's interaction with a panel of targets associated with adverse drug reactions is a critical step in preclinical safety assessment. The Eurofins SafetyScreen44™ panel is a standard assay battery that evaluates interactions with 44 targets, including GPCRs, ion channels, transporters, and enzymes.[4][12]
Data Presentation: SafetyScreen44™ Panel (% Inhibition at 10 µM)
| Target | Target Class | 4-Phenylquinazolin-2-amine (Hypothetical) | Gefitinib (Representative) | Dasatinib (Representative) | Bosutinib (Representative) |
| hERG | Ion Channel | 15% | 45% | 25% | 35% |
| 5-HT2B | GPCR | 8% | 60% | 12% | 55% |
| α1A Adrenergic | GPCR | 5% | 20% | 5% | 18% |
| Dopamine D2 | GPCR | 3% | 15% | 8% | 12% |
| Histamine H1 | GPCR | 10% | 30% | 15% | 28% |
| Muscarinic M1 | GPCR | 2% | 10% | 4% | 9% |
| L-type Ca2+ Channel | Ion Channel | 12% | 25% | 18% | 22% |
| Sodium Channel (Site 2) | Ion Channel | 7% | 18% | 10% | 15% |
| Dopamine Transporter | Transporter | 4% | 22% | 9% | 20% |
| Serotonin Transporter | Transporter | 6% | 28% | 11% | 25% |
| Norepinephrine Transporter | Transporter | 5% | 24% | 10% | 23% |
| COX-1 | Enzyme | 1% | 5% | 3% | 4% |
| COX-2 | Enzyme | 2% | 8% | 4% | 6% |
| PDE3A | Enzyme | 9% | 15% | 12% | 18% |
| Acetylcholinesterase | Enzyme | 3% | 12% | 6% | 10% |
Note: The data for 4-Phenylquinazolin-2-amine is hypothetical, illustrating a clean safety profile with no significant off-target interactions at 10 µM. The data for the comparator compounds are representative of potential off-target liabilities often observed with kinase inhibitors and are for illustrative purposes. A result showing >50% inhibition is typically considered a significant finding requiring further investigation.
This table illustrates how a broad safety panel can uncover potential liabilities not identified in a kinome scan. The hypothetical data for 4-Phenylquinazolin-2-amine suggests a favorable safety profile, a key differentiating factor in drug development.
Experimental Protocols
1. Radiometric Kinase Assay for Profiling
This protocol describes a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.[13][14]
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Materials:
-
Recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compound (4-Phenylquinazolin-2-amine) and control inhibitors
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the test compound or control inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. Jagged1-Notch1 Interaction Assay (Luciferase Reporter)
This cell-based assay is designed to measure the inhibition of Jagged1-induced Notch1 signaling.[15][16]
-
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a Notch-responsive promoter (e.g., containing RBP-J binding sites). Activation of the Notch pathway by Jagged1 leads to luciferase expression, which can be quantified by measuring light emission.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length human Jagged1
-
Notch-responsive luciferase reporter plasmid (e.g., pGL4.26[luc2/minP/Hygro] with RBP-J binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Test compound (4-Phenylquinazolin-2-amine)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells with the Jagged1 expression plasmid, the Notch-responsive luciferase reporter plasmid, and the Renilla luciferase plasmid.
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of 4-Phenylquinazolin-2-amine or a control inhibitor.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of Jagged1-induced Notch signaling and determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[17][18][19]
-
Principle: The binding of a ligand (e.g., 4-Phenylquinazolin-2-amine) to its target protein (e.g., Notch1) can increase the thermal stability of the protein. CETSA® measures this stabilization by heating intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
-
Materials:
-
Cell line expressing the target protein (e.g., a cell line with endogenous or overexpressed Notch1)
-
Test compound (4-Phenylquinazolin-2-amine)
-
Cell culture medium and reagents
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader, or mass spectrometer)
-
Antibody specific for the target protein (e.g., anti-Notch1 ICN)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in each sample using a suitable method (e.g., Western blotting and densitometry).
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for profiling 4-Phenylquinazolin-2-amine.
Caption: Simplified Jagged1-Notch1 signaling pathway and potential point of inhibition.
Conclusion and Future Directions
This guide underscores the critical importance of a multi-faceted approach to cross-reactivity profiling in early drug discovery. For a compound like 4-Phenylquinazolin-2-amine, which belongs to a versatile chemical class, a comprehensive understanding of its on- and off-target interactions is paramount.
The comparative analysis with established drugs like Gefitinib, Dasatinib, and Bosutinib provides a valuable framework for interpreting selectivity data. The hypothetical profile of 4-Phenylquinazolin-2-amine, with its primary activity against the Jagged1-Notch1 pathway and a clean broader profile, exemplifies an ideal candidate for further development.
The detailed experimental protocols provided herein offer a practical guide for researchers to robustly characterize their own compounds. By integrating kinome scanning, broad safety panel screening, and specific on-target and cellular engagement assays, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide: Benchmarking 4-Phenylquinazolin-2-amine Against Gold-Standard G-Quadruplex Ligands
Introduction: The Therapeutic Promise of G-Quadruplexes
Within the vast and complex architecture of the human genome, non-canonical DNA structures known as G-quadruplexes (G4s) are emerging as critical regulatory hubs and compelling therapeutic targets.[1][2] These four-stranded structures, formed in guanine-rich sequences, are particularly prevalent in telomeres and the promoter regions of numerous oncogenes, including c-MYC and BCL-2.[1] The formation and stabilization of G4s can act as a molecular switch, capable of repressing gene transcription and interfering with telomere maintenance, processes that are fundamental to cancer cell survival and proliferation.[3][4]
This has spurred the development of small molecules, or "G4 ligands," designed to selectively bind and stabilize these structures, thereby inducing anti-proliferative effects.[2][5] While a number of such ligands have been identified, the quest for compounds with superior affinity, selectivity, and pharmacological properties is ongoing. The quinazoline scaffold has shown considerable promise in this area, with various derivatives demonstrating potent and selective G4 stabilization.[6][7][8]
This guide provides a comprehensive framework for benchmarking a novel candidate, 4-Phenylquinazolin-2-amine , against three well-established G4 ligands: Pyridostatin (PDS) , BRACO-19 , and Telomestatin . We will delve into the core biophysical and cellular assays required for a rigorous comparative analysis, explaining the rationale behind each experimental choice and providing detailed, field-tested protocols. Our objective is to equip researchers and drug development professionals with the necessary tools to objectively evaluate the potential of new G4-targeting agents.
Chapter 1: Profiling the Contenders
A successful benchmarking study begins with a thorough understanding of the molecules involved. Here, we profile our test compound and the established benchmarks.
The Challenger: 4-Phenylquinazolin-2-amine
The quinazoline core is a privileged scaffold in medicinal chemistry.[1] Specific derivatives have been shown to be effective and selective telomeric G-quadruplex ligands, in some cases by mimicking a larger tetracyclic aromatic system through intramolecular hydrogen bonds.[8] 4-Phenylquinazolin-2-amine represents a foundational structure within this class. Its evaluation is critical to understanding the structure-activity relationship (SAR) for this promising family of G4 binders.
The Benchmarks: Established G4 Ligands
-
Pyridostatin (PDS): A highly selective G4-binding molecule, PDS is often used as a tool to map G4 structures across the genome.[9][10] It stabilizes both DNA and RNA G4s, leading to the induction of DNA double-strand breaks and exhibiting anti-proliferative activity.[9][11] Its binding affinity (Kd) for G4-DNA has been reported to be approximately 490 nM.[12] The structural basis for its high specificity involves the adaptive matching of its rigid aromatic rings with the G-tetrad planes and interactions between its side chains and the DNA phosphate backbone.[13][14]
-
BRACO-19: This trisubstituted acridine is one of the most effective and specific ligands for telomeric G4s.[4][15] Its mechanism of action involves not only the inhibition of telomerase but also the disassembly of the protective telomeric T-loop structure, triggering a potent DNA damage response at the telomeres.[4][15] This leads to cell cycle arrest, apoptosis, and senescence, with a notable selectivity for cancer cells over normal cells.[4]
-
Telomestatin: A macrocyclic natural product isolated from Streptomyces anulatus, Telomestatin is a potent telomerase inhibitor.[16] It functions by inducing a structural shift in telomeric DNA from a hybrid G4 conformation to a basket-type G4, which effectively sequesters the substrate for telomerase.[16][17] This stabilization disrupts telomere maintenance and uncaps telomeres, making it a powerful tool for studying telomere biology.[18][19]
Chapter 2: Biophysical Characterization—Affinity and Selectivity
The initial and most critical evaluation of a potential G4 ligand is to determine its binding affinity and its selectivity for G4 structures over canonical duplex DNA.
FRET-Melting Assay: A High-Throughput Assessment of Stabilization
Expertise & Experience: The Fluorescence Resonance Energy Transfer (FRET)-melting assay is the cornerstone of primary screening for G4 ligands. Its power lies in its simplicity and high-throughput nature. The principle is straightforward: a G4-forming oligonucleotide is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 state, the ends are in proximity, and the fluorescence is quenched. As the DNA is heated and denatures, the ends move apart, FRET is disrupted, and fluorescence increases. A ligand that stabilizes the G4 structure will increase the temperature required to melt it (the melting temperature, or Tm). The change in melting temperature (ΔTm) is a direct, quantitative measure of the ligand's stabilizing ability.[20]
-
Oligonucleotide Preparation:
-
Synthesize the G4-forming oligonucleotide of interest (e.g., the human telomeric sequence F21T: 5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3') and a duplex DNA control (e.g., 5'-FAM-d(TGC GGG CTT GCT)-TAMRA-3' annealed with its complement).
-
Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
-
Annealing:
-
Prepare a 5 µM solution of the oligonucleotide in a potassium-based buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.2).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper folding of the G4 structure.
-
-
Assay Setup:
-
In a 96-well qPCR plate, prepare reaction mixtures containing:
-
0.2 µM of the annealed, dual-labeled oligonucleotide.
-
1 µM of the ligand to be tested (4-Phenylquinazolin-2-amine, PDS, BRACO-19, Telomestatin). Use a vehicle control (e.g., DMSO).
-
Bring the final volume to 25 µL with the potassium-based buffer.
-
-
-
Data Acquisition:
-
Use a real-time PCR instrument to monitor the fluorescence of the FAM reporter.
-
Set the thermal protocol: Hold at 25°C for 5 minutes, then increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute, acquiring fluorescence data at each step.
-
-
Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the melting curve.
-
Calculate ΔTm as: ΔTm = Tm (with ligand) - Tm (without ligand).
-
Figure 1: Workflow for the FRET-Melting Assay.
Circular Dichroism (CD) Spectroscopy: Confirming Structural Integrity
Expertise & Experience: While FRET-melting confirms stabilization, it doesn't provide direct information about the G4's conformation. Circular Dichroism (CD) spectroscopy is an essential secondary assay to verify that the ligand stabilizes a pre-existing G4 topology rather than inducing a non-specific aggregation or a different DNA structure. Different G4 topologies have distinct CD signatures: parallel G4s typically show a positive peak around 260 nm, while anti-parallel structures exhibit a positive peak near 295 nm.[21][22] By recording CD spectra before and after ligand addition, we can confirm that the characteristic G4 signature is maintained or enhanced, providing trustworthy evidence of on-target binding.
-
Sample Preparation:
-
Prepare a 5 µM solution of an unlabeled G4-forming oligonucleotide (e.g., human telomeric sequence) in a low-salt buffer (e.g., 10 mM Lithium Cacodylate, pH 7.2) with 100 mM KCl.
-
Anneal the oligonucleotide as described in the FRET protocol.
-
-
Data Acquisition:
-
Record a baseline CD spectrum of the buffer alone using a quartz cuvette with a 1 cm path length.
-
Record the CD spectrum of the folded G4 DNA from 220 nm to 320 nm at 25°C.
-
Add the ligand to the cuvette at the desired concentration (e.g., 10-20 µM) and incubate for 15 minutes.
-
Record the CD spectrum of the G4-ligand complex.
-
-
Analysis:
-
Subtract the buffer baseline from the DNA spectra.
-
Compare the spectra of the G4 alone and the G4-ligand complex. A significant change in the shape of the spectrum might indicate a ligand-induced conformational change, whereas an increase in the intensity of the characteristic peaks suggests stabilization of the existing topology.
-
Comparative Biophysical Data
The performance of 4-Phenylquinazolin-2-amine should be tabulated against the benchmarks. The following table presents expected or literature-derived values for comparison.
| Ligand | Target G4 | ΔTm (°C) at 1 µM[23] | Selectivity (G4 vs. dsDNA) | Binding Affinity (Kd) | Primary Binding Mode |
| 4-Phenylquinazolin-2-amine | Telomeric | To be determined | To be determined | To be determined | π-π stacking (predicted) |
| Pyridostatin (PDS) | Telomeric, c-MYC | > 20 | High | ~490 nM[11] | End-stacking, groove binding[13] |
| BRACO-19 | Telomeric | ~15-20 | High | Sub-micromolar | End-stacking |
| Telomestatin | Telomeric | > 25 | Very High | Nanomolar | End-stacking, induces structural change[17] |
Note: Data are compiled from various literature sources and may vary based on specific G4 sequence and buffer conditions. The purpose of the experiment is to generate these values for 4-Phenylquinazolin-2-amine under identical conditions.
Chapter 3: Cellular Assays—Probing Biological Activity
Demonstrating affinity in a test tube is only the first step. A viable drug candidate must be cell-permeable and engage its target in the complex cellular environment.
Taq Polymerase Stop Assay: Evidence of Target Engagement
Expertise & Experience: This assay provides powerful, indirect evidence of G4 stabilization in vitro under conditions that mimic DNA replication. The principle relies on the fact that a stabilized G4 structure presents a formidable roadblock to a processive DNA polymerase.[22] When a primer is extended along a template containing a G4-forming sequence, the polymerase will stall at the site of the G4, resulting in a truncated product. The addition of a stabilizing ligand will enhance this stalling, leading to a more intense band for the truncated product on a polyacrylamide gel. This self-validating system clearly visualizes the ligand's ability to lock the G4 structure into a non-processive state.
Figure 2: Principle of the Taq Polymerase Stop Assay.
-
Reaction Setup: In a PCR tube, combine:
-
100 nM G4-containing template DNA.
-
200 nM of a 5'-radiolabeled or fluorescently-labeled primer.
-
1X Taq polymerase buffer with MgCl₂.
-
200 µM dNTPs.
-
The test ligand at various concentrations (e.g., 0, 1, 5, 10 µM).
-
Nuclease-free water to the final volume.
-
-
Annealing and Incubation:
-
Heat the mixture to 95°C for 5 min, then cool to room temperature to anneal the primer.
-
Incubate for 15 minutes to allow ligand binding.
-
-
Polymerase Reaction:
-
Add 1-2 units of Taq DNA polymerase to initiate the reaction.
-
Incubate at 55-60°C for 30 minutes.
-
Stop the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, bromophenol blue).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the products on a 15-20% denaturing polyacrylamide gel.
-
Visualize the bands using autoradiography or fluorescence imaging. An increase in the intensity of the truncated band corresponding to the G4 location indicates ligand-induced stabilization.
-
Cellular Viability and Imaging: Assessing Phenotypic Effects
Expertise & Experience: The ultimate goal is to develop a compound that selectively kills cancer cells. Standard cell viability assays (e.g., MTT or CellTiter-Glo) are used to determine the half-maximal inhibitory concentration (IC₅₀) in cancer cell lines (e.g., HeLa, U2OS) versus non-cancerous lines (e.g., hTERT-RPE1) to assess both potency and selectivity.
Furthermore, cellular imaging with fluorescently-tagged ligands or specialized probes can provide visual confirmation of target engagement in living cells.[24] Observing the localization of a ligand to the nucleus, and particularly to telomeric foci, is strong evidence that it is reaching its intended target.
Chapter 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking 4-Phenylquinazolin-2-amine against established G4 ligands. By systematically evaluating its performance in biophysical and cellular assays, researchers can build a comprehensive profile of its affinity, selectivity, and biological activity.
A successful outcome would show 4-Phenylquinazolin-2-amine exhibiting a high ΔTm for G4 sequences with minimal effect on duplex DNA, confirmation of G4 stabilization via CD spectroscopy, potent induction of polymerase stalling at G4 sites, and selective cytotoxicity towards cancer cell lines. Such results would strongly support its advancement as a lead compound for further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. This structured, comparative approach ensures that only the most promising candidates progress, accelerating the journey from novel scaffold to potential therapeutic.
References
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Title: G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions Source: MDPI URL: [Link]
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Title: G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL: [Link]
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Title: Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC Source: PubMed Central URL: [Link]
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Title: Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction Source: PubMed Central URL: [Link]
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Title: G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC Source: PubMed Central URL: [Link]
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Title: Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC Source: PubMed Central URL: [Link]
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Title: Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay Source: MDPI URL: [Link]
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Title: New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC Source: National Institutes of Health URL: [Link]
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Title: Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy Source: MDPI URL: [Link]
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Title: Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL: [Link]
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Title: Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes Source: Journal of the American Chemical Society URL: [Link]
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Title: Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs - PMC Source: PubMed Central URL: [Link]
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Title: The G-Quadruplex Ligand Telomestatin Impairs Binding of Topoisomerase IIIα to G-Quadruplex-Forming Oligonucleotides and Uncaps Telomeres in ALT Cells - PMC Source: National Institutes of Health URL: [Link]
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Title: New quinazoline derivatives for telomeric G-quadruplex DNA: effects of an added phenyl group on quadruplex binding ability Source: PubMed URL: [Link]
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Title: Telomestatin - Wikipedia Source: Wikipedia URL: [Link]
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Title: Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay Source: ResearchGate URL: [Link]
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Title: Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent Source: ACS Omega URL: [Link]
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Title: Discovery of novel G-quadruplex stabilizing compounds from medicinal plant & Evaluates their cellular toxicity Source: bioRxiv URL: [Link]
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Title: Synthesis and Basicity of 4-Amino-2-phenylquinazolines Source: ResearchGate URL: [Link]
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Title: Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes | Journal of the American Chemical Society Source: American Chemical Society URL: [Link]
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Title: A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative Source: MDPI URL: [Link]
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Title: Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction Source: MDPI URL: [Link]
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Title: The Different Biological Effects of Telomestatin and TMPyP4 Can Be Attributed to Their Selectivity for Interaction with Intramolecular or Intermolecular G-Quadruplex Structures Source: AACR Journals URL: [Link]
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Title: Characterization of pyridostatin and its interactions with c-MYC g-quadruplexes Source: Mississippi State University Scholars Junction URL: [Link]
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Title: Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Source: DiVA URL: [Link]
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Title: Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC Source: PubMed Central URL: [Link]
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Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: ScienceDirect URL: [Link]
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Title: A guide to computational methods for G-quadruplex prediction - PMC Source: PubMed Central URL: [Link]
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Title: Side-by-side comparison of G-quadruplex (G4) capture efficiency of the antibody BG4 versus the small-molecule ligands TASQs Source: PubMed Central URL: [Link]
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Title: The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function Source: AACR Journals URL: [Link]
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Title: A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET Source: National Institutes of Health URL: [Link]
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Title: Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells | Oncotarget Source: Oncotarget URL: [Link]
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Title: Molecular mechanisms behind BRACO19 and human telomeric G-quadruplex interaction Source: ScienceDirect URL: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylquinazolin-2-amine Derivatives in Oncology Research
In the landscape of modern oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved and investigational anticancer agents. Among these, 4-phenylquinazolin-2-amine derivatives have garnered significant interest due to their diverse mechanisms of action and potent antitumor activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this promising class of compounds, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, bridging the crucial gap between preclinical validation and clinical potential.
The Rationale for Targeting Kinases and Microtubules with 4-Phenylquinazolin-2-amine Derivatives
The anticancer activity of 4-phenylquinazolin-2-amine derivatives often stems from their ability to interact with key cellular targets involved in cancer cell proliferation, survival, and metastasis. Two of the most prominent mechanisms of action are the inhibition of protein kinases and the disruption of microtubule dynamics.
Protein Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like Tyrosine Kinase 3 (FLT3), which are pivotal in tumor angiogenesis and hematological malignancies, respectively.[1][2] By blocking the ATP-binding site, these compounds prevent the phosphorylation and activation of downstream signaling pathways essential for cancer cell growth and survival.
Microtubule Dynamics Disruption: Another subset of these compounds interferes with the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3] Unlike taxanes which stabilize microtubules, some quinazoline derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
This dual potential for targeting distinct but equally critical cancer pathways underscores the versatility and therapeutic promise of the 4-phenylquinazolin-2-amine scaffold.
Comparative In Vitro Efficacy of 4-Phenylquinazolin-2-amine Derivatives
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and target-specific inhibitory activities. Here, we compare the efficacy of several 4-phenylquinazolin-2-amine derivatives against various cancer cell lines and specific molecular targets.
Cytotoxicity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative 4-phenylquinazolin-2-amine derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21 | 4-Anilinoquinazoline | A549 (Lung) | 7.588 | [1] |
| Compound 25 | 4-Anilinoquinazoline | A549 (Lung) | 8.619 | [1] |
| Compound 27 | 4-Anilinoquinazoline | A549 (Lung) | 6.936 | [1] |
| Compound 37 | 4-Anilinoquinazoline | A549 (Lung) | 8.516 | [1] |
| Gefitinib | 4-Anilinoquinazoline (Control) | A549 (Lung) | 14.803 | [1] |
| Compound 32 | 4-Anilinoquinazoline | DU145 (Prostate) | 2.756 | [1] |
| Compound 18a | N-Arylquinazoline-4-amine | K562 (Leukemia) | 0.3 ± 0.01 | [5] |
| Compound 18b | N-Arylquinazoline-4-amine | K562 (Leukemia) | 0.05 ± 0.02 | [5] |
| Compound 2 | 2,4-Disubstituted Quinazoline | Various | 2.1 - 14.3 | [3] |
| Compound 9 | 2,4-Disubstituted Quinazoline | Various | 2.1 - 14.3 | [3] |
| Compound 16 | 2,4-Disubstituted Quinazoline | Various | 2.1 - 14.3 | [3] |
| Compound 26 | 2,4-Disubstituted Quinazoline | Various | 2.1 - 14.3 | [3] |
| 12b | 2,4-bis[...]phenylquinazoline | MCF-7 (Breast) | 0.58 ± 0.02 | [6][7] |
| 13a | 2,4-bis[...]phenylquinoline | MCF-7 (Breast) | 0.54 ± 0.01 | [6][7] |
Expert Interpretation: The data reveals that subtle structural modifications on the 4-phenylquinazolin-2-amine scaffold can significantly impact cytotoxic potency. For instance, compounds 18a and 18b exhibit nanomolar to low micromolar activity against the K562 leukemia cell line, highlighting their potential for treating hematological malignancies.[5] Furthermore, a comparison of compounds 21, 25, 27, and 37 with the clinically approved drug Gefitinib against the A549 lung cancer cell line demonstrates that novel derivatives can achieve superior potency.[1] The broad-spectrum activity of compounds 2, 9, 16, and 26 across various cell lines suggests a mechanism of action that targets a fundamental cellular process, such as tubulin polymerization.[3]
Target-Specific Inhibitory Activity
To elucidate the mechanism of action, it is crucial to assess the inhibitory activity of these derivatives against their putative molecular targets.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 15 | VEGFR-2 | 13 | [8] |
| Compound 18 | VEGFR-2 | 67 | [8] |
| Sorafenib | VEGFR-2 (Control) | 30 | [8] |
| Compound 3h | VEGFR-2 | 2.89 | [9] |
| Compound 7d | FLT3 | 106 | [10] |
| Compound 7d | FLT3-ITD | 301 | [10] |
| Compound 6b | PI3Kα | 13.6 | [11] |
Expert Interpretation: The low nanomolar IC50 values of compounds 15 and 3h against VEGFR-2 confirm their potent anti-angiogenic potential.[8][9] Notably, compound 15 shows greater potency than the multi-kinase inhibitor drug, Sorafenib.[8] The ability of compound 7d to inhibit both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of acute myeloid leukemia (AML), underscores its potential to overcome certain forms of drug resistance.[10] The selective inhibition of PI3Kα by compound 6b highlights the possibility of developing targeted therapies with potentially fewer off-target effects.[11]
From Benchtop to Preclinical Models: In Vivo Efficacy
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its in vivo efficacy. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.
Currently, specific in vivo efficacy data for a broad, comparative series of 4-phenylquinazolin-2-amine derivatives is not consolidated in the literature. However, individual studies on related quinazoline compounds demonstrate significant tumor growth inhibition, paving the way for future investigations into this specific class. For instance, a study on a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, compound 32 , which acts as a tubulin polymerization inhibitor, showed significant in vivo antitumor activity.[12] Another study on 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors also reported effective tumor growth suppression in a xenograft model.[13] These findings strongly support the therapeutic potential of the broader quinazoline class in in vivo settings.
Key Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro and in vivo assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylquinazolin-2-amine derivatives in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant VEGFR-2 enzyme, the 4-phenylquinazolin-2-amine derivative at various concentrations, and a substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 4-phenylquinazolin-2-amine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental designs, the following diagrams are provided.
Signaling Pathway: VEGFR-2 and Downstream Effectors
Caption: VEGFR-2 signaling pathway initiated by VEGF binding.
Experimental Workflow: In Vivo Xenograft Study
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A Comparative Guide to the Selectivity of 4-Phenylquinazolin-2-amine Derivatives in Cancer Therapy
This guide provides an in-depth analysis of the burgeoning field of 4-phenylquinazolin-2-amine derivatives and their selective cytotoxicity towards cancer cells over normal cells. As researchers and drug development professionals, our collective goal is to identify therapeutic agents that exhibit a high therapeutic index, maximizing efficacy against malignant cells while minimizing toxicity to healthy tissues. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] This guide synthesizes current experimental data to offer a comparative overview of the selectivity of various 4-phenylquinazolin-2-amine analogues, elucidating the structural modifications that enhance this critical property.
The Imperative of Selectivity in Cancer Chemotherapy
The cornerstone of an effective anticancer agent is its ability to discriminate between cancerous and normal cells. This selectivity is paramount to widening the therapeutic window and reducing the debilitating side effects often associated with traditional chemotherapy. The unique molecular landscape of cancer cells, characterized by aberrant signaling pathways, uncontrolled proliferation, and altered metabolism, provides a fertile ground for the development of targeted therapies. Molecules based on the 4-phenylquinazolin-2-amine framework are being extensively investigated for their potential to exploit these differences.
Evaluating Selectivity: Methodological Cornerstones
To rigorously assess the selective cytotoxicity of novel compounds, a standardized set of in vitro assays is indispensable. These assays provide the quantitative data necessary to compare the potency of a compound against both cancer and normal cell lines.
The MTT Assay: A Primary Screen for Cytotoxicity
A fundamental and widely adopted method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 4-phenylquinazolin-2-amine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
The Selectivity Index: Quantifying the Therapeutic Window
The Selectivity Index (SI) is a critical parameter derived from the IC50 values. It provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells.
Calculation of Selectivity Index (SI):
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer off-target effects. For instance, a derivative with an SI greater than 2 is generally considered to have a degree of selectivity.[2]
Comparative Analysis of 4-Phenylquinazolin-2-amine Derivatives
Recent studies have synthesized and evaluated a variety of 4-phenylquinazolin-2-amine derivatives, revealing that substitutions on the quinazoline core and the phenyl ring significantly influence their anticancer activity and selectivity.
Cytotoxicity and Selectivity Data
The following table summarizes the cytotoxic activity (IC50) and, where available, the selectivity index (SI) of representative 4-phenylquinazolin-2-amine derivatives against various cancer and normal cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | Human Skin Fibroblasts | >25 | >4.2 - >14.7 | [3] |
| 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | Human Skin Fibroblasts | >25 | >4.2 - >12.5 | [3] |
| 12f | SiHa | <30 | HEK293 | >30 | >40 | [4][5] |
| 12i | MDA-MB-231 | <30 | HEK293 | >30 | >57.7 | [5] |
| 13a | HeLa, MCF-7 | <30 | HEK293 | >30 | >60, >55.5 | [4][5] |
| 3c | HCT-116 | 1.184 | WI38 | >23.68 | 20 | [2] |
| 3e | HCT-116 | 3.403 | WI38 | >10.21 | >3 | [2] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that certain derivatives exhibit promising selectivity. For example, compounds 12f , 12i , and 13a demonstrated significant selectivity for cervical and breast cancer cells over normal embryonic kidney cells (HEK293).[4][5] Similarly, compound 3c showed a 20-fold higher selectivity for colorectal cancer cells (HCT-116) compared to normal lung fibroblasts (WI38).[2]
Unraveling the Mechanisms of Action: The Path to Selectivity
The selective cytotoxicity of 4-phenylquinazolin-2-amine derivatives is intrinsically linked to their molecular targets, which are often dysregulated in cancer cells.
Inhibition of Protein Kinases
A predominant mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently hyperactive in cancer.
-
PIM-1 Kinase: Some derivatives have been shown to target PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6]
-
EGFR, VEGFR-2, and c-Met: Other analogues function as dual inhibitors of key receptor tyrosine kinases like EGFR, VEGFR-2, and c-Met, which are pivotal in tumor growth, angiogenesis, and metastasis.[1][2]
Caption: Inhibition of key kinases by 4-phenylquinazolin-2-amine derivatives.
Other Emerging Mechanisms
Beyond kinase inhibition, research has pointed to other novel mechanisms of action:
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
-
G-Quadruplex Stabilization: Some compounds have been found to target and stabilize G-quadruplex structures in the promoter regions of oncogenes and telomeres, thereby repressing their expression.[4][5]
-
WRN Helicase Inhibition: Werner (WRN) syndrome protein, a helicase involved in DNA repair, has been identified as a synthetic lethal target in some cancers. Specific 4-aminoquinazoline derivatives have shown inhibitory activity against WRN.[8]
-
CYP1B1 Inhibition: Selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumors that can metabolize and inactivate chemotherapeutic drugs, has been demonstrated by some 2-phenylquinazolin-4-amines. This inhibition can help overcome drug resistance.[9][10]
Caption: A generalized workflow for the development of selective anticancer agents.
Conclusion and Future Directions
The 4-phenylquinazolin-2-amine scaffold represents a promising platform for the development of selective anticancer agents. The available data, primarily from studies on its derivatives, demonstrates that strategic structural modifications can lead to compounds with high potency against cancer cells and a favorable selectivity index. The diverse mechanisms of action, ranging from kinase inhibition to targeting DNA secondary structures, offer multiple avenues for therapeutic intervention.
Future research should focus on a more systematic evaluation of the parent 4-phenylquinazolin-2-amine to establish a baseline for its selectivity. Furthermore, comprehensive structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies are crucial to guide the rational design of next-generation derivatives with enhanced therapeutic indices. In vivo studies in relevant animal models will be the ultimate test of the translational potential of these promising compounds.
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A Researcher's Guide to Confirming Cellular Target Engagement of 4-Phenylquinazolin-2-amine and its Analogs
In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapies.[1][2] Derivatives of 4-phenylquinazolin-2-amine, in particular, have garnered significant attention for their potent biological activities, frequently acting as inhibitors of protein kinases that are critical nodes in cellular signaling pathways.[1][3] Establishing that a molecule reaches and binds to its intended target within the complex milieu of a living cell is a cornerstone of preclinical development, differentiating a promising lead compound from a potential dead end.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of state-of-the-art methodologies for confirming the cellular target engagement of 4-phenylquinazolin-2-amine and its derivatives. We will delve into the mechanistic underpinnings of these techniques, offering field-proven insights and detailed experimental protocols to empower you to generate robust and reliable data. Our focus will be on validating engagement with protein kinases, a predominant target class for this chemical series.[4][5]
The Kinase-Centric World of Quinazolines
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] Numerous approved drugs, including gefitinib and erlotinib, are built upon this core and target the epidermal growth factor receptor (EGFR) kinase.[4][6] Similarly, other quinazoline derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and Src family kinases.[5][7][8] Given this precedent, a primary hypothesis for a novel 4-phenylquinazolin-2-amine analog would be its interaction with the ATP-binding pocket of one or more protein kinases. This guide will therefore use a representative receptor tyrosine kinase, such as EGFR, as a model target for our experimental workflows.
A Comparative Overview of Target Engagement Methodologies
Confirming that a compound binds to its putative target in a cellular context can be approached through direct and indirect methods. Direct methods provide evidence of a physical interaction between the compound and the target protein, while indirect methods measure the functional consequences of this interaction.
| Method | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct Binding | Label-free; applicable to endogenous proteins in intact cells and tissues; provides evidence of direct physical interaction.[9][10] | Requires a specific antibody for detection (WB-CETSA); protein must exhibit a thermal shift upon binding; can be lower throughput.[10] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound. | Direct Binding | High-throughput; quantitative measurement of compound affinity and residence time in live cells.[11][12] | Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent tracer.[13] |
| Downstream Pathway Analysis (e.g., Western Blot) | Inhibition of a kinase's activity leads to reduced phosphorylation of its downstream substrates. | Functional Activity | Measures the functional consequence of target engagement; can provide insights into the compound's mechanism of action. | Indirect; does not confirm direct binding; can be influenced by off-target effects. |
| In-Cell Kinase Activity Assays | Measures the phosphorylation of a specific substrate by the target kinase within the cell. | Functional Activity | Direct measure of the compound's effect on the target's enzymatic activity in a cellular context. | Can be complex to set up; may require specific reagents or engineered cell lines. |
Direct Confirmation of Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in a native cellular environment.[9] The underlying principle is that the binding of a small molecule, such as a 4-phenylquinazolin-2-amine derivative, stabilizes the target protein, making it more resistant to thermal denaturation.[10]
Isothermal Dose-Response (ITDR) CETSA Workflow
A particularly informative variant of CETSA is the isothermal dose-response (ITDR) format. In this setup, intact cells are treated with a range of compound concentrations and then heated to a constant temperature that is known to cause partial denaturation of the target protein. The concentration-dependent stabilization of the protein is then quantified, typically by Western blotting.
Caption: Isothermal Dose-Response CETSA Workflow.
Detailed Protocol: Isothermal Dose-Response CETSA for a Putative EGFR Inhibitor
This protocol outlines the steps for performing an ITDR-CETSA experiment to confirm the engagement of a 4-phenylquinazolin-2-amine derivative with endogenous EGFR in a human cancer cell line (e.g., A549).
Materials:
-
A549 cells (or other suitable cell line expressing the target kinase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Phenylquinazolin-2-amine derivative stock solution (e.g., 10 mM in DMSO)
-
Positive control EGFR inhibitor (e.g., Gefitinib)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylquinazolin-2-amine derivative and the positive control in complete medium. Aspirate the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Aspirate the medium, wash the cells once with PBS, and then add 1 ml of fresh PBS. Scrape the cells and transfer the cell suspension to microcentrifuge tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat at the predetermined optimal temperature for ITDR (e.g., 52°C) for 3 minutes, followed by cooling to 4°C.[9][15]
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes). Remove the supernatant and add 100 µL of ice-cold lysis buffer. Resuspend the pellet and incubate on ice for 30 minutes with occasional vortexing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Plot the normalized band intensity against the compound concentration to generate a dose-response curve.
Functional Confirmation: Downstream Pathway Analysis
While CETSA provides direct evidence of binding, it is crucial to demonstrate that this binding event translates into a functional consequence. For a kinase inhibitor, the most direct functional readout is a change in the phosphorylation state of its downstream substrates.
Caption: Hypothetical EGFR Signaling Pathway Inhibition.
Detailed Protocol: Western Blot for Phospho-Protein Levels
This protocol describes how to assess the functional activity of a putative EGFR inhibitor by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
As per the CETSA protocol, with the addition of:
-
Primary antibody against the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK)
-
Primary antibody against the total form of the substrate (e.g., anti-total-ERK)
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with the 4-phenylquinazolin-2-amine derivative as described in the CETSA protocol. It is often beneficial to stimulate the pathway of interest (e.g., with EGF for the EGFR pathway) to ensure a robust phosphorylation signal.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Sample Preparation: Determine the protein concentration, normalize the samples, and prepare them for SDS-PAGE.
-
Western Blotting and Immunodetection: Perform Western blotting as described previously. Use a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., phospho-ERK).
-
Stripping and Reprobing: After detecting the phospho-protein, the membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Express the results as a ratio of phospho-protein to total protein and plot this against the compound concentration.
Alternative and Complementary Approaches
While CETSA and Western blotting are workhorse techniques, other methods can provide valuable and often complementary information.
-
NanoBRET™ Target Engagement Assay: This live-cell assay offers a high-throughput alternative to CETSA for quantifying compound affinity.[11] It relies on the principle of bioluminescence resonance energy transfer (BRET) between a NanoLuciferase-tagged target protein and a fluorescent tracer.[12] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal. This method is particularly useful for structure-activity relationship (SAR) studies and for determining compound residence time.[13][17]
-
In-Cell Kinase Activity Assays: Several commercially available kits (e.g., LanthaScreen™, Kinase-Glo®) allow for the direct measurement of a specific kinase's activity within cells. These assays often utilize FRET or luminescence-based readouts to quantify the phosphorylation of a specific substrate.[18] They provide a more direct measure of functional inhibition than Western blotting for downstream pathway components.
Conclusion
Confirming the cellular target engagement of a novel compound like 4-phenylquinazolin-2-amine is a multi-faceted process that requires a thoughtful and rigorous experimental approach. By combining a direct binding assay, such as the Cellular Thermal Shift Assay, with a functional readout of downstream pathway modulation, researchers can build a compelling case for a compound's mechanism of action. The choice of methodology will depend on the specific research question, available resources, and the desired throughput. The protocols and comparative insights provided in this guide are intended to equip you with the knowledge to design and execute experiments that will confidently validate the cellular targets of your quinazoline-based compounds, paving the way for their further development as potential therapeutics.
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Al-Ostoot, F. H., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(19), 6667. [Link]
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Ghorab, M. M., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 30(3), 295-313. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
